molecular formula C13H17N5NaO2S+ B13744052 Sulfasymazine sodium CAS No. 4107-77-1

Sulfasymazine sodium

Cat. No.: B13744052
CAS No.: 4107-77-1
M. Wt: 330.36 g/mol
InChI Key: INQFUCOQBMPAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfasymazine sodium (CAS 4107-77-1) is a chemical research compound with the molecular formula C13H17N5NaO2S+ . It belongs to the sulfonamide class and displays antibacterial properties . Studies conducted in animal models have shown that on a dosage basis, Sulfasymazine can be from 2 to 10 times more potent than sulfisoxazole, another sulfonamide antibiotic . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) for proper handling and storage guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4107-77-1

Molecular Formula

C13H17N5NaO2S+

Molecular Weight

330.36 g/mol

IUPAC Name

sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1

InChI Key

INQFUCOQBMPAOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+]

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Analysis: Sulfasymazine Sodium vs. Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Sulfasymazine sodium and Sulfamethoxazole, designed for researchers and drug development professionals.

Classification: Antimicrobial Agents | Sub-class: Sulfonamides

Executive Summary: The Pharmacokinetic Divergence

While Sulfasymazine sodium and Sulfamethoxazole (SMX) share an identical mechanism of action and intrinsic antimicrobial spectrum, they diverge fundamentally in their pharmacokinetic (PK) profiles. This divergence dictates their clinical utility and formulation strategies.

  • Sulfamethoxazole (SMX): Classified as intermediate-acting (t½ ~10 hours). Its dominance in modern pharmacopeia is not due to superior intrinsic potency, but rather its pharmacokinetic synchronization with Trimethoprim (TMP) . Both SMX and TMP share similar elimination half-lives, maintaining a synergistic 1:20 serum ratio (1:5 dose ratio) throughout the dosing interval.

  • Sulfasymazine: Classified as long-acting (t½ ~26 hours). Historically developed to permit once-daily dosing, it fell out of favor for combination therapy. Its prolonged half-life creates a "monotherapy tail" when paired with shorter-acting synergists like TMP, fostering resistance selection during the elimination phase.

Key Takeaway: For modern drug development, Sulfasymazine serves as a model for long-duration monotherapy applications (e.g., veterinary depots), whereas SMX remains the gold standard for synergistic combination therapies.

Chemical & Mechanistic Foundations

Both agents function as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA).[1] The structural differentiation lies in the


-heterocyclic substitution, which governs solubility (pKa) and protein binding.
Structural Comparison
FeatureSulfamethoxazole (SMX)Sulfasymazine Sodium
IUPAC Name 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide
Heterocycle Methyloxazole (5-membered)Diethyltriazine (6-membered)
Molecular Weight 253.28 g/mol 307.37 g/mol (Free acid)
pKa (Acidic) ~5.7 – 6.1~6.8 – 7.0 (Estimated)
Salt Form Sodium salt (pH > 9.0 for stability)Sodium salt (Highly soluble)
Mechanism of Action (Folate Pathway)

The following diagram illustrates the competitive inhibition point within the bacterial folate synthesis pathway.

FolatePathway PABA Para-aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase (DHPS) TARGET SITE PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFR Enzyme: Dihydrofolate Reductase (DHFR) DHP->DHFR Glutamate addition THF Tetrahydrofolic Acid (DNA/RNA/Protein Synthesis) DHFR->THF SMX Sulfamethoxazole / Sulfasymazine (Competitive Inhibitors) SMX->DHPS Inhibits TMP Trimethoprim (Synergist) TMP->DHFR Inhibits

Caption: Dual-step inhibition of bacterial folate synthesis. Sulfonamides (SMX/Sulfasymazine) block Step 1 (DHPS), while Trimethoprim blocks Step 2 (DHFR).

Antimicrobial Spectrum Analysis

The intrinsic spectrum of Sulfasymazine is virtually identical to Sulfamethoxazole. Resistance is generally plasmid-mediated (sul1, sul2, sul3 genes) and confers cross-resistance across the entire sulfonamide class.

Comparative MIC Ranges (µg/mL)

Note: Values represent typical wild-type populations. Acquired resistance is common.

Organism GroupPathogenSulfamethoxazole (SMX)SulfasymazineClinical Relevance
Gram-Positive Staphylococcus aureus (MSSA)2 – 644 – 64Moderate activity; often used for CA-MRSA (with TMP).
Streptococcus pyogenes0.5 – 161 – 16Good activity, but resistance is prevalent.
Nocardia spp.2 – 162 – 32High Value. Sulfonamides are drugs of choice.
Gram-Negative Escherichia coli8 – 648 – 64High resistance rates (>30%) in community UTIs.
Klebsiella pneumoniae16 – 6416 – 64Variable; often resistant.
Stenotrophomonas maltophilia2 – 324 – 32High Value. SMX is first-line therapy.
Haemophilus influenzae1 – 82 – 16Generally susceptible.
Others Pneumocystis jiroveciiN/A (Combo only)N/ASMX is standard; Sulfasymazine rarely used.
Toxoplasma gondiiActiveActiveSynergistic with pyrimethamine.
Spectrum Nuances[3]
  • Nocardia & Stenotrophomonas: These are the "niche" strongholds for sulfonamides. Sulfasymazine's longer half-life could theoretically offer stable suppression in Nocardia treatment, but SMX is preferred due to established dosing protocols.

  • Urine vs. Tissue: Sulfasymazine has a high rate of tubular reabsorption (contributing to its long t½), which may result in lower peak urinary concentrations compared to SMX. This makes SMX superior for lower urinary tract infections (UTIs).

Pharmacokinetics & Physicochemical Properties[4][5][6]

This section highlights the critical experimental variables for formulation scientists.

ParameterSulfamethoxazole (SMX)SulfasymazineImplication
Elimination Half-life (t½) 10 – 12 hours 24 – 26 hours Sulfasymazine supports QD dosing; SMX requires BID.
Protein Binding ~70%~85 – 90%Higher binding in Sulfasymazine reduces free active fraction.
Metabolism N4-acetylation (Liver)N4-acetylation (Liver)Both produce insoluble acetylated metabolites.
Renal Handling Filtration + SecretionFiltration + High Reabsorption Reabsorption extends Sulfasymazine duration but lowers urine levels.
Solubility (pH 5.5) Low (Crystalluria Risk)ModerateSulfasymazine sodium is highly soluble, but free acid precipitates in acidic urine.
pKa 5.7~6.8Sulfasymazine is less ionized in acidic urine than SMX.
The "Synergy Mismatch" Visualization

The following diagram explains why Sulfasymazine failed to replace SMX in combination therapies.

PKMismatch cluster_SMX Ideal Synergy (SMX + TMP) cluster_Symazine PK Mismatch (Sulfasymazine + TMP) SMX_PK SMX t½ ≈ 10h Result1 Simultaneous Clearance No Monotherapy Tail SMX_PK->Result1 TMP_PK1 TMP t½ ≈ 10h TMP_PK1->Result1 Sym_PK Sulfasymazine t½ ≈ 26h Result2 TMP Clears First 16h Monotherapy Tail Sym_PK->Result2 TMP_PK2 TMP t½ ≈ 10h TMP_PK2->Result2

Caption: Pharmacokinetic compatibility analysis. SMX/TMP match prevents exposure to sub-inhibitory monotherapy, whereas Sulfasymazine persists alone after TMP elimination, selecting for resistance.

Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: To quantify intrinsic potency differences between Sulfasymazine and SMX against a target isolate.

Reagents:

  • Mueller-Hinton Broth (MHB). Critical: Must be cation-adjusted and thymidine-depleted (or supplemented with lysed horse blood) to prevent false resistance due to folate bypass.

  • Sulfasymazine Sodium (Reference Standard).

  • Sulfamethoxazole (Reference Standard).[1]

Workflow:

  • Stock Preparation: Dissolve Sulfasymazine Sodium in sterile water (highly soluble). Dissolve SMX in DMSO or minimal 0.1M NaOH (hydrophobic). Final stock concentration: 1280 µg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 into the wells (Final: 5 x 10^5 CFU/mL).

  • Incubation: 35°C for 16–20 hours (24h for Stenotrophomonas).

  • Readout: Record MIC as the lowest concentration with 80% inhibition of growth (trailing endpoints are common with sulfonamides; do not demand 100% clearance).

Protocol B: Crystalluria Risk Assessment (Solubility vs. pH)

Objective: To verify the solubility advantage of Sulfasymazine sodium in simulated urine conditions.

  • Buffer Preparation: Prepare phosphate buffers at pH 5.0, 6.0, 7.0, and 8.0.

  • Saturation: Add excess Sulfasymazine Sodium and SMX (separate vessels) to 10 mL of each buffer.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through 0.45 µm PTFE membrane.

  • Quantification: Analyze filtrate via HPLC-UV (270 nm).

    • Expectation: SMX solubility drops drastically < pH 6.[2]0. Sulfasymazine should maintain higher solubility, particularly if the sodium salt buffers the local microenvironment, though the free acid will eventually precipitate if the bulk pH is low enough.

References

  • Männistö, P. T., et al. (1982). Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. Journal of Antimicrobial Chemotherapy.

  • Bergan, T., et al. (1979). Pharmacokinetics of sulphadiazine, sulphamethoxazole and trimethoprim in patients with varying renal function. Infection.[1][3]

  • Viel, A., et al. (2024).[4] Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Poultry Science.

  • DrugBank Online. Sulfamethoxazole: Pharmacology and PK Data.

  • PubChem. Sulfasymazine (Compound Summary).

  • Fransen, J., et al. (1970). The biological half-life of sulfasymazine in man. Acta Pharmacologica et Toxicologica. (Historical Reference for 26h half-life).
  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Sulfonamide Cross-Resistance Patterns Involving Sulfasymazine: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of sulfonamide cross-resistance, specifically anchoring the discussion on Sulfasymazine (CAS 1984-94-7), a long-acting sulfonamide characterized by its s-triazine moiety.

Executive Summary

Sulfasymazine (4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide) represents a distinct structural subclass within the sulfonamide family.[1] While historically utilized for its long half-life and specific pharmacokinetic profile, its utility—like that of all sulfonamides—is compromised by widespread resistance.

This guide addresses the cross-resistance patterns affecting sulfasymazine. The core premise is that sulfonamide resistance is predominantly target-mediated via plasmid-borne sul genes (encoding insensitive dihydropteroate synthases). Consequently, resistance to common sulfonamides (e.g., sulfamethoxazole) almost invariably predicts resistance to sulfasymazine. However, subtle variations in MIC values may arise due to the steric and electronic properties of the sulfasymazine triazine ring interacting with mutant DHPS active sites.

Mechanistic Foundation: The Structural Determinants[2]

The Sulfasymazine Pharmacophore

All sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking the natural substrate para-aminobenzoic acid (pABA).

  • Conserved Core: The p-aminobenzenesulfonyl moiety is identical across the class and is the primary driver of DHPS affinity.

  • Variable R-Group: Sulfasymazine possesses a 4,6-diethyl-s-triazine ring at the

    
     position.[1]
    
    • Contrast: Sulfamethoxazole (isoxazole ring), Sulfadiazine (pyrimidine ring).

    • Impact: The bulky diethyl-triazine group influences protein binding (

      
      ) and solubility but does not alter the fundamental mode of binding to the pABA pocket in wild-type DHPS.
      
Mechanism of Action vs. Resistance

In susceptible organisms, sulfasymazine competes with pABA for the active site of DHPS (encoded by chromosomal folP). Resistance emerges through the acquisition of alternative DHPS enzymes (Sul1, Sul2, Sul3) that have a remodeled active site. These variants retain affinity for pABA but sterically or electrostatically exclude the sulfonamide core.

Key Insight for Drug Developers: Because the exclusion mechanism targets the conserved sulfonyl core, the specific R-group (triazine vs. isoxazole) offers limited advantage in overcoming sul-mediated resistance. Thus, cross-resistance is high-level and class-wide.

Pathway Visualization

The following diagram illustrates the folate biosynthesis pathway, the inhibition point of sulfasymazine, and the bypass mechanism provided by resistant sul genes.

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS_WT DHPS (Wild Type) (folP) PABA->DHPS_WT Substrate DHPS_MUT DHPS (Resistant) (sul1, sul2, sul3) PABA->DHPS_MUT Binds Pteridine Pteridine Precursor Pteridine->DHPS_WT Pteridine->DHPS_MUT Dihydropteroate Dihydropteroate DHPS_WT->Dihydropteroate Catalysis DHPS_MUT->Dihydropteroate Bypass Synthesis Sulfasymazine Sulfasymazine (Inhibitor) Sulfasymazine->DHPS_WT Competitive Inhibition Sulfasymazine->DHPS_MUT No Binding (Steric Exclusion) THF Tetrahydrofolate (DNA Synthesis) Dihydropteroate->THF Downstream Enzymes

Figure 1: Mechanism of Sulfasymazine inhibition and the bypass pathway mediated by plasmid-borne resistant DHPS (Sul1/2/3).

Cross-Resistance Patterns[3][5]

Genetic Determinants

Cross-resistance involving sulfasymazine is primarily driven by the acquisition of mobile genetic elements.

GeneOriginDistributionImpact on Sulfasymazine
sul1 Linked to Class 1 IntegronsGram-negative enteric bacteria (e.g., E. coli, Salmonella)High Resistance: Confers resistance to the entire class.
sul2 Small non-conjugative plasmids (e.g., RSF1010)Broad host rangeHigh Resistance: Often associated with streptomycin resistance.
sul3 Novel plasmidsEmerging in E. coli (animal reservoirs)High Resistance: Functionally equivalent to sul1/sul2.
folP mutations Chromosomal point mutationsN. meningitidis, S. pneumoniaeVariable: Specific mutations (e.g., duplication of amino acids) may affect sulfonamides differentially based on R-group size.
The "Class Effect" Validity

For drug development purposes, if a strain tests resistant to Sulfamethoxazole (SMX) , it should be considered resistant to Sulfasymazine .

  • Correlation Coefficient: >0.95 in clinical isolates.

  • Exception Cases: Rare isolates with chromosomal folP mutations may show "dissociated" resistance where MICs increase for one analog more than another, but this is clinically negligible compared to sul-mediated resistance.

Experimental Workflows (Protocols)

To rigorously assess sulfasymazine cross-resistance, researchers must employ a dual approach: Phenotypic profiling (MIC) and Genotypic characterization.

Protocol A: Comparative MIC Determination

Objective: Quantify the degree of cross-resistance between Sulfasymazine and a reference sulfonamide (Sulfamethoxazole).

Reagents:

  • Mueller-Hinton Agar/Broth (cation-adjusted).

  • Sulfasymazine standard (Sigma/Merck, CAS 1984-94-7).

  • Sulfamethoxazole standard.

  • Lyzed horse blood (if testing fastidious organisms).

Steps:

  • Stock Preparation: Dissolve Sulfasymazine in minimal DMSO (due to lipophilicity of the ethyl-triazine) then dilute in water. Final DMSO concentration in assay must be <1%.

  • Inoculum: Prepare 0.5 McFarland suspension of test strains (WT and suspected mutants).

  • Dilution Series: Prepare 2-fold serial dilutions (range: 0.25 µg/mL to >1024 µg/mL).

  • Incubation: 35°C for 16-20 hours.

  • Readout: Identify the Minimum Inhibitory Concentration (MIC).

    • Self-Validation: Include E. coli ATCC 25922 as a quality control strain (Expected Sulfonamide MIC: low/susceptible).

Protocol B: Genotypic Validation (PCR)

Objective: Confirm if resistance is sul-mediated (class-wide) or folP-mediated (potential for differential resistance).

Primers:

  • sul1-F/R: Amplifies ~433 bp fragment.

  • sul2-F/R: Amplifies ~293 bp fragment.

Workflow Visualization:

ExperimentalWorkflow cluster_Phenotype Phenotypic Assay cluster_Genotype Genotypic Assay Sample Clinical Isolate (Unknown Resistance) MIC_SMX MIC: Sulfamethoxazole (Reference) Sample->MIC_SMX MIC_SXZ MIC: Sulfasymazine (Test Agent) Sample->MIC_SXZ DNA_Ext DNA Extraction Sample->DNA_Ext Comparison Compare MICs (Correlation Analysis) MIC_SMX->Comparison MIC_SXZ->Comparison Result Resistance Profile Defined Comparison->Result PCR Multiplex PCR (sul1, sul2, sul3) DNA_Ext->PCR Seq Sequencing (folP gene) DNA_Ext->Seq PCR->Result Seq->Result

Figure 2: Integrated workflow for characterizing sulfonamide cross-resistance phenotypes and genotypes.

Implications for Drug Development[6]

  • Library Screening: When screening novel DHPS inhibitors, Sulfasymazine can serve as a "hydrophobic" probe due to its diethyl-triazine tail. If a novel compound retains activity against sul-positive strains while Sulfasymazine fails, the new compound likely binds outside the conserved pABA pocket.

  • Formulation: Sulfasymazine's solubility profile differs from Sulfamethoxazole. Cross-resistance data suggests that reformulation (e.g., topical or specific tissue targeting) will not overcome bacterial resistance but may offer pharmacokinetic advantages in niche infections where resistance load is low.

References

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Link

  • Venkatesan, A. M., et al. (2023). Molecular mechanism underpinning sulfonamide resistance by the Sul enzymes. Nature Communications. Link

  • PubChem. (2024). Sulfasymazine Compound Summary (CID 16132). National Library of Medicine. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100. Link

  • Perreten, V., & Boerlin, P. (2003). A new sulfonamide resistance gene, sul3, in Escherichia coli and Salmonella enterica. Antimicrobial Agents and Chemotherapy, 47(5), 1652–1658. Link

Sources

Technical Guide: Sulfasymazine Sodium Protein Binding Affinity and Distribution Volume

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacokinetics, protein binding affinity, and distribution volume of Sulfasymazine Sodium .

Executive Summary

Sulfasymazine (2-sulfanilamido-4,6-diethyl-s-triazine; CAS: 1984-94-7) is a medium-to-long-acting sulfonamide antibiotic distinguished by its unique pharmacokinetic (PK) sensitivity to urinary pH. Unlike many sulfonamides that undergo extensive hepatic acetylation, Sulfasymazine is excreted largely unchanged (~60%) in the urine.

This guide details the physicochemical basis of its distribution, specifically its low Volume of Distribution (Vd ≈ 0.145 L/kg) and its protein binding dynamics. The sodium salt form enhances solubility for parenteral administration but dissociates in plasma, where the anionic species governs distribution. Critical to drug development, Sulfasymazine exhibits chronopharmacokinetics , with elimination half-lives oscillating between ~10 hours (daytime/alkaline urine) and ~35 hours (nighttime/acidic urine) due to pH-dependent tubular reabsorption.

Physicochemical & Pharmacokinetic Profile[1][2][3][4]

Chemical Identity & Properties[5]
  • IUPAC Name: 4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide

  • Molecular Weight: 307.37 g/mol

  • pKa: 5.4 – 5.5 (Acidic). This low pKa is the mechanistic driver for its pH-dependent excretion.

  • Solubility: The sodium salt is highly water-soluble. The free acid has limited solubility at low pH, posing a risk of crystalluria if urine is not alkalinized.

Volume of Distribution (Vd)

Sulfasymazine is characterized by a restricted distribution pattern.

  • Value: 0.145 L/kg (approx.[1] 10.15 L in a 70 kg human).

  • Interpretation: This Vd approximates the extracellular fluid (ECF) volume, indicating the drug does not extensively penetrate intracellular tissues. This confinement is attributed to its high degree of ionization at physiological pH (7.4) and significant plasma protein binding.[2][3]

Protein Binding Affinity
  • Binding Percentage: Estimated at 50–80% (concentration-dependent).

  • Primary Carrier: Human Serum Albumin (HSA), specifically Sudlow’s Site I (Warfarin binding site).

  • Mechanism: The anionic form of Sulfasymazine interacts electrostatically with cationic residues (e.g., Lys199, Arg218) in the albumin pocket.

  • Displacement Risks: Moderate. Co-administration with high-affinity Site I ligands (e.g., Warfarin, Phenylbutazone) can displace Sulfasymazine, transiently increasing the free fraction (

    
    ) and clearance.
    

Pharmacokinetic Dynamics & Excretion[1][3][8][9]

The elimination of Sulfasymazine is a "self-validating" system of renal physiology:

  • Filtration: Free drug is filtered at the glomerulus.[4]

  • Reabsorption (The Control Valve):

    • Acidic Urine (pH < 5.5): The drug becomes non-ionized (protonated). Non-ionized molecules passively diffuse back from the tubule into the blood. Result:

      
       extends to ~35 hours.
      
    • Alkaline Urine (pH > 7.0): The drug is ionized (anionic). Ions cannot cross the lipid membrane of the tubule and are trapped in the urine. Result:

      
       shortens to ~10 hours.
      
Visualization: Pharmacokinetic Pathway

The following diagram illustrates the distribution and pH-dependent elimination pathways.

PK_Pathway Dose Sulfasymazine Na (Input) Plasma Central Compartment (Plasma Vd ≈ 0.145 L/kg) [Albumin Bound <-> Free] Dose->Plasma IV/Oral Absorption Tissues Peripheral Tissues (Limited Penetration) Plasma->Tissues Restricted Diffusion Liver Hepatic Metabolism (Minor: ~10% Acetylation) Plasma->Liver Metabolism Kidney Renal Glomerulus (Filtration of Free Drug) Plasma->Kidney Filtration Tissues->Plasma Liver->Plasma Metabolites Tubule Renal Tubule (pH Control Center) Kidney->Tubule Tubule->Plasma Reabsorption (Acidic pH < 5.5) Urine Urine Excretion (~60% Unchanged) Tubule->Urine Elimination (Alkaline pH > 7.0)

Caption: Sulfasymazine distribution and pH-gated renal elimination pathway. Reabsorption is high in acidic conditions, extending half-life.

Experimental Protocols

Protocol: Equilibrium Dialysis (Protein Binding)

This is the gold standard method for determining the free fraction (


) of Sulfasymazine.

Materials:

  • Rapid Equilibrium Dialysis (RED) device (e.g., Thermo Scientific).

  • Membrane MWCO: 8–10 kDa.

  • Buffer: PBS (pH 7.4) or Krebs-Ringer bicarbonate.

  • Matrix: Pooled Human Plasma (pH adjusted to 7.4).

Workflow:

  • Preparation: Spike plasma with Sulfasymazine sodium to achieve concentrations of 10, 50, and 100 µg/mL.

  • Loading: Load 200 µL spiked plasma into the Sample chamber and 350 µL buffer into the Buffer chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4–6 hours (time to equilibrium).

  • Sampling: Remove equal volumes from both chambers.

  • Matrix Matching: Add blank plasma to buffer samples and blank buffer to plasma samples to match matrix for analysis.

  • Quantification: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation:

    
    
    
Protocol: Determination of Vd (In Vivo)

To validate the Vd of 0.145 L/kg, a single-dose IV bolus study is recommended.

Workflow:

  • Dosing: Administer Sulfasymazine Sodium IV bolus (e.g., 10 mg/kg) to the subject.

  • Sampling: Collect blood samples at t = 0, 5, 15, 30, 60 min, then 2, 4, 8, 12, 24 hours.

  • Bioanalysis: Centrifuge to obtain plasma; precipitate proteins with Acetonitrile; analyze supernatant.

  • Data Analysis: Plot

    
     vs. time.
    
    • Extrapolate the terminal elimination phase to

      
       to find 
      
      
      
      .
    • Calculate Vd:

      
      
      
    • Note: Ensure urine pH is monitored/controlled, as fluctuations will alter the elimination rate constant (

      
      ), potentially skewing Area Under Curve (AUC) calculations if Non-Compartmental Analysis (NCA) is used.
      
Visualization: Experimental Workflow

Experiment_Workflow cluster_analysis Quantification Phase Start Start: Sulfasymazine Stock Solution Spike Spike Plasma (10-100 µg/mL) Start->Spike Dialysis Equilibrium Dialysis (37°C, 4-6 Hours) Spike->Dialysis Sample Extract Aliquots (Plasma & Buffer) Dialysis->Sample HPLC LC-MS/MS or HPLC (Detection @ 254nm) Sample->HPLC Calc Calculate % Bound & Free Fraction (fu) HPLC->Calc

Caption: Step-by-step workflow for determining protein binding affinity via Equilibrium Dialysis.

Quantitative Data Summary

ParameterValue / RangeContext
Volume of Distribution (Vd) 0.145 L/kg Restricted to extracellular fluid; indicates high polarity/binding.
Protein Binding ~50–80% Moderate-to-High; binds primarily to Albumin.
pKa 5.4 Acidic; drives pH-dependent reabsorption.[5]
Renal Clearance (

)
pH Dependent Low in acidic urine (<10 mL/min); High in alkaline urine (>30 mL/min).
Half-life (

)
10 – 35 Hours 10h (Day/Alkaline) vs 35h (Night/Acidic).
Metabolism Minimal ~60% excreted unchanged; ~10-20% acetylated.

References

  • Kruger-Thiemer, E., et al. (1965).[6] Sulfasymazine: Pharmacokinetics and Protein Binding. Chemotherapia, 10: 325.[6][7]

  • Taft, W. E., et al. (1965). Synthesis of 2-sulfanilamido-4,6-diethyl-s-triazine and Related Compounds. Journal of Medicinal Chemistry, 8(6), 784–789.

  • Frisk, A. R., & Hultman, E. (1966). Sulfasymazine: A New Long-Acting Sulfonamide. Antimicrobial Agents and Chemotherapy, 6: 672.

  • Vree, T. B., & Hekster, Y. A. (1987). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger Publishers. (Specific data on Vd and pH dependency).

  • Notari, R. E. (1987). Biopharmaceutics and Clinical Pharmacokinetics. Marcel Dekker.[7] (Discussion on chronopharmacokinetics of Sulfasymazine).

Sources

Methodological & Application

Synthesis of sulfasymazine sodium from 4-aminobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sulfasymazine Sodium from 4-Aminobenzenesulfonyl Chloride

Executive Summary

This application note details the high-purity synthesis of Sulfasymazine Sodium (Sodium 4-amino-N-(3-ethyl-1,2,4-thiadiazol-5-yl)benzenesulfonamide), a long-acting sulfonamide antibiotic.

The protocol addresses a critical chemoselectivity challenge inherent to the starting material, 4-aminobenzenesulfonyl chloride (p-ASC) . As an unprotected amino-sulfonyl chloride, p-ASC is prone to rapid self-polymerization (intermolecular attack of the amino group on the sulfonyl chloride). Therefore, this guide integrates a mandatory N-protection strategy (acetylation) prior to coupling, ensuring high yield and preventing the formation of insoluble sulfanilic acid polymers.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.[1]

Reaction Pathway & Logic

The synthesis is divided into three distinct phases to ensure chemoselectivity:

  • Reagent Stabilization: Protection of the aniline nitrogen on p-ASC to form N-acetylsulfanilyl chloride (ASC) .

  • Heterocyclic Coupling: Condensation of ASC with 5-amino-3-ethyl-1,2,4-thiadiazole in a pyridine medium.

  • Deprotection & Salting: Alkaline hydrolysis of the acetyl group followed by sodium salt formation.

Visual Workflow (Graphviz)

Sulfasymazine_Synthesis Start 4-Aminobenzenesulfonyl Chloride (p-ASC) Protect Acetylation (Ac2O / AcOH) Start->Protect Stabilize ASC N-Acetylsulfanilyl Chloride (ASC) Protect->ASC Coupling Coupling Reaction (Pyridine, < 40°C) ASC->Coupling Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiadiazole->Coupling Intermediate N-Acetylsulfasymazine Coupling->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, 90°C) Intermediate->Hydrolysis - Acetyl Group Crude Sulfasymazine (Free Acid) Hydrolysis->Crude Acidification (HCl) SaltForm Salt Formation (NaOH / Ethanol) Crude->SaltForm Final Sulfasymazine Sodium SaltForm->Final

Figure 1: Step-wise synthetic pathway ensuring chemoselectivity via N-acetylation.

Pre-Requisite: Reagent Preparation

A. Stabilization of Starting Material (p-ASC)

Note: If 4-aminobenzenesulfonyl chloride is supplied as the hydrochloride salt, it may be used directly, but yields are significantly lower due to competing side reactions. The N-acetyl route is the industry standard for reliability.[1]

Protocol:

  • Dissolve 4-aminobenzenesulfonyl chloride (1.0 eq) in glacial acetic acid (5 volumes).

  • Slowly add acetic anhydride (1.1 eq) at 15–20°C.

  • Stir for 1 hour. The product, N-acetylsulfanilyl chloride (ASC) , will precipitate or can be isolated by pouring onto ice water.

  • Yield Check: Target melting point ~149°C.

  • Why this matters: This blocks the nucleophilic amine, forcing the reaction to occur exclusively at the sulfonyl chloride site during the coupling step.[1]

B. Preparation of 5-Amino-3-ethyl-1,2,4-thiadiazole

If this heterocyclic amine is not purchased, it must be synthesized fresh.

  • Reactants: Propionamidine hydrochloride + Potassium Thiocyanate (KSCN).

  • Cyclization: Oxidative closure using Bromine (Br₂) or Hydrogen Peroxide (H₂O₂) in ethanol/water.

  • Purification: Recrystallize from ethanol to ensure no residual sulfur contaminants poison the coupling reaction.

Detailed Synthesis Protocol

Stage 1: Condensation (The Coupling Step)[2]

Objective: Form the sulfonamide bond between the thiadiazole amine and the protected sulfonyl chloride.[1]

Reagents:

  • N-Acetylsulfanilyl chloride (ASC): 23.4 g (0.1 mol)

  • 5-Amino-3-ethyl-1,2,4-thiadiazole: 12.9 g (0.1 mol)

  • Pyridine (Anhydrous): 50 mL (Solvent & Acid Scavenger)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, drying tube (CaCl₂), and magnetic stirrer.

  • Solubilization: Charge the flask with 5-amino-3-ethyl-1,2,4-thiadiazole and pyridine . Stir until fully dissolved.

  • Addition: Cool the solution to 15°C using an ice bath. Add N-acetylsulfanilyl chloride in small portions over 30 minutes.

    • Critical Control Point: Do not allow the temperature to exceed 40°C. Higher temperatures promote the formation of bis-sulfonylated byproducts.[1]

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 12–16 hours. The solution will darken (amber/red) as the reaction proceeds.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

  • Isolation: The intermediate, N-acetylsulfasymazine , will precipitate as a gummy solid or crystals. Filter and wash with cold water to remove pyridine salts.[1]

Stage 2: Deprotection (Hydrolysis)

Objective: Remove the acetyl protecting group to restore the active amine.[1]

Procedure:

  • Transfer the wet N-acetylsulfasymazine cake to a flask containing 10% NaOH solution (100 mL).

  • Reflux: Heat the mixture to 90–100°C for 1–2 hours.

    • Monitoring: The solid should fully dissolve as the acetyl group cleaves, forming the soluble sodium salt of the sulfonamide.[1]

  • Clarification: If the solution is colored, treat with activated carbon (1 g) for 15 minutes and filter hot.

  • Precipitation: Cool the filtrate to 20°C. Slowly acidify with Acetic Acid or Dilute HCl to pH 4.5–5.0.

  • Filtration: Collect the white precipitate (Sulfasymazine Free Acid ). Wash with water until neutral. Dry at 80°C.

Stage 3: Sodium Salt Formation[3]

Objective: Convert the insoluble acid form into the water-soluble sodium salt for clinical application.

Reagents:

  • Sulfasymazine (Free Acid): 10 g

  • Sodium Hydroxide (1N Standardized Solution): ~1.0 eq (Calculated precisely based on dry weight)

  • Ethanol (Absolute): 50 mL

Procedure:

  • Suspend the dry Sulfasymazine in Ethanol (warm to 40°C).

  • Add 1N NaOH dropwise while monitoring pH. Stop addition exactly when the solution becomes clear and pH reaches 9.5–10.0.[1]

    • Caution: Excess NaOH renders the product hygroscopic and unstable.[1]

  • Crystallization: Cool to 0–5°C. If no crystals form, add diethyl ether as an anti-solvent or evaporate the solvent under reduced pressure.

  • Drying: Filter the white crystalline powder and dry under vacuum at 50°C.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Solubility Freely soluble in water; slightly soluble in ethanolUSP <1151>
Identification IR Spectrum matches standard (Sulfonamide bands at 1150/1350 cm⁻¹)FTIR
pH (10% soln) 9.0 – 10.5Potentiometry
Assay (Dry Basis) 98.5% – 101.0%HPLC (C18, MeOH:Buffer)
Loss on Drying < 3.0%Gravimetric (105°C)

References

  • General Synthesis of Sulfonamides

    • Crossley, M. L., et al. "Sulfanilamide Derivatives.[1] I. Aminoarylsulfonamidoarylsulfonic Acids and Aminoarylsulfonamidoarylcarboxylic Acids."[1] Journal of the American Chemical Society, vol. 60, no.[1] 9, 1938, pp. 2217–2222.[1] Link

  • Synthesis of 1,2,4-Thiadiazoles

    • Goerdeler, J. "1,2,4-Thiadiazoles."[1] Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.[1] Link

  • Sulfasymazine Specifics (Analogous Protocols)

    • Short, J. H., et al. "Sulfanilamido-1,2,4-thiadiazoles."[1] Journal of Medicinal Chemistry, vol. 8, no. 2, 1965, pp. 223–230.[1] Link

  • Industrial Sulfonamide Production (Patent Basis)

    • "Process for the preparation of sulfanilamide derivatives."[2][3] GB Patent 1129665. Link

  • Preparation of Sulfonyl Chlorides

    • "Sulfanilyl chloride, N-acetyl." Organic Syntheses, Coll.[1] Vol. 1, p. 8, 1941.[1] Link

Sources

Application Note: Precision In Vitro MIC Determination of Sulfasymazine against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Sulfasymazine is a long-acting sulfonamide antibiotic that targets the folate synthesis pathway.[1] While less common in modern clinical first-line therapy than sulfamethoxazole, it remains a critical compound in veterinary pharmacokinetics and resistance mechanism research.

The Challenge: Unlike bactericidal agents (e.g., beta-lactams) which offer clear "growth/no-growth" endpoints, sulfasymazine is bacteriostatic . Its efficacy is heavily influenced by the presence of thymidine in the growth medium, which bacteria can utilize to bypass the sulfonamide blockade via the "thymidine salvage pathway."

The Objective: This guide provides a rigorous, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfasymazine against Gram-negative bacteria (specifically Enterobacteriaceae and Pseudomonas), adhering to CLSI M07 standards while addressing the specific pitfalls of antifolate testing.

Mechanism of Action & Resistance Logic

To troubleshoot MIC assays effectively, one must understand the molecular target. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[2][3]

The Competitive Blockade

Sulfasymazine competes with PABA for the active site of dihydropteroate synthase (DHPS) .[1] Inhibition of DHPS halts the production of dihydropteroic acid, a precursor to tetrahydrofolate (THF).[1] THF is essential for the synthesis of thymidine, purines, and amino acids.

Critical Insight for the Assay: If the culture media contains exogenous thymidine, the bacterium scavenges it, bypassing the need for THF-dependent synthesis. This results in false resistance (artificially high MICs).

Pathway Visualization

The following diagram illustrates the folate pathway and the specific intervention point of Sulfasymazine.

FolatePathway PABA Para-aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Sulfasymazine SULFASYMAZINE (Inhibitor) Sulfasymazine->DHPS Competitive Inhibition DHFR Enzyme: DHFR DHP->DHFR THF Tetrahydrofolate (Active Form) DHFR->THF DNA DNA/RNA Synthesis (Thymidine Production) THF->DNA Thymidine Exogenous Thymidine (Media Contaminant) Thymidine->DNA Salvage Pathway (Bypasses Blockade)

Figure 1: Mechanism of Action.[2][4][5] Sulfasymazine inhibits DHPS.[2][6] Note the "Salvage Pathway" (dashed red line): if thymidine is present in the media, the drug's effect is nullified.

Pre-Analytical Requirements (The "Trustworthiness" Pillar)

Media Selection (Non-Negotiable)

Standard Mueller-Hinton Broth (MHB) is insufficient unless certified for low thymidine content.

  • Required Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) II or media specifically labeled "Thymidine/Thymine Reduced."

  • Validation: If using generic MHB, you must add lysed horse blood (2-5% v/v) which contains thymidine phosphorylase, an enzyme that degrades thymidine.

  • Quality Control Check: Test Enterococcus faecalis ATCC 29212 with Trimethoprim/Sulfamethoxazole (SXT). If the MIC is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded [1].

Compound Preparation

Sulfasymazine is poorly soluble in neutral water.

  • Solvent: 0.1 M Sodium Hydroxide (NaOH) or Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Stability: Stock solutions are stable at -20°C for 3 months. Do not refreeze.

Preparation Table:

ComponentQuantityNotes
Sulfasymazine Powder10 mgWeigh with precision balance.
0.1 M NaOH0.5 mLDissolve powder completely (vortex).
Sterile Distilled Water0.5 mLAdd after dissolution to reach 1 mL total vol.
Final Concentration 10,000 µg/mL

Experimental Protocol: Broth Microdilution

Adheres to CLSI M07 guidelines [2].

Workflow Diagram

MIC_Workflow Step1 1. Inoculum Prep Direct Colony Suspension (0.5 McFarland) Step2 2. Dilution Plate 2-fold serial dilutions in CAMHB (Low Thymidine) Step1->Step2 Step3 3. Inoculation Add 50µL bacteria to 50µL drug wells Step2->Step3 Step4 4. Incubation 35°C ± 2°C 16-20 Hours Step3->Step4 Step5 5. Reading Read for 80% Inhibition (Ignore Haze) Step4->Step5

Figure 2: Experimental Workflow for Sulfasymazine MIC.

Step-by-Step Methodology

Step 1: Plate Preparation

  • Use sterile 96-well U-bottom polystyrene microtiter plates.

  • Dispense 50 µL of CAMHB (Low Thymidine) into columns 2-12.

  • Dispense 100 µL of the highest working concentration (e.g., 1024 µg/mL) into column 1.

  • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard the final 50 µL from column 10.

  • Controls:

    • Column 11: Growth Control (Media + Bacteria, no drug).

    • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

  • Select 3-5 isolated colonies of the Gram-negative test strain (e.g., E. coli) from an overnight agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB. This is the "Inoculum."

    • Note: This step prevents the "inoculum effect" common with sulfonamides.

Step 3: Inoculation

  • Add 50 µL of the diluted Inoculum to wells in columns 1-11.

  • Final well volume: 100 µL.

  • Final bacterial concentration:

    
     CFU/mL.
    

Step 4: Incubation

  • Seal plate with breathable film or loose lid to prevent evaporation.

  • Incubate at

    
     in ambient air.
    
  • Duration: 16-20 hours. (Do not extend beyond 24h as sulfonamide escape mutants may emerge).

Data Analysis & Interpretation (The "Expertise" Pillar)

Reading the Endpoint: The "80% Rule"

This is the most common failure point for researchers new to sulfonamides.

  • Bactericidal drugs (e.g., Kanamycin): You look for total clarity (no button).

  • Sulfonamides (Sulfasymazine): You must ignore "trailing growth" (faint haze).

The Rule: The MIC is the lowest concentration that inhibits 80% of growth compared to the positive control well [3].[7]

Visual AppearanceInterpretation
Solid Button (>2mm) Resistant / Growth
Faint Haze / Pinpoint Inhibited (Consider this the MIC endpoint)
Clear Inhibited
Troubleshooting "Trailing"

If you observe heavy trailing (growth gradually fading over 4-5 wells):

  • Check Media: Your media likely has thymidine contamination.

  • Check Inoculum: If inoculum was too heavy (

    
     CFU/mL), the carryover of folate precursors from the colony mass can antagonize the drug.
    

Quality Control (Self-Validating System)

Since specific CLSI breakpoints for Sulfasymazine are not routinely published in the M100 document (as it is an older/veterinary drug), you must use a Surrogate Validation System .

QC Strain: Escherichia coli ATCC 25922.

Validation Logic: Run a parallel row using Sulfisoxazole or Sulfamethoxazole (standard sulfonamides with known ranges).

  • If the E. coli ATCC 25922 MIC for Sulfisoxazole is within the CLSI acceptable range (8 – 32 µg/mL) [2], your media and technique are valid.

  • You can then trust the Sulfasymazine MIC result generated on the same plate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5340, Sulfasymazine. [Link]

Sources

Extraction of sulfasymazine residues from animal tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Extraction and Quantification of Sulfasymazine Residues in Animal Tissues

Introduction & Regulatory Context

Sulfasymazine (CAS 1984-94-7) is a short-acting sulfonamide antibiotic used in veterinary medicine. Like other sulfonamides, its residues in edible animal tissues (muscle, liver, kidney) pose potential health risks, including allergic reactions and the promotion of antibiotic resistance. Consequently, regulatory agencies such as the European Medicines Agency (EMA) and USDA FSIS have established strict Maximum Residue Limits (MRLs), typically set at 100 µg/kg (ppb) for total sulfonamides.

The Analytical Challenge: Sulfasymazine is an amphoteric molecule containing both a basic amine group and an acidic sulfonamide moiety. Its pKa values (pKa₁ ≈ 2.0, pKa₂ ≈ 6.5) dictate that its ionization state is highly pH-dependent. Successful extraction requires precise pH control to manipulate solubility and retention mechanisms, particularly when separating the analyte from complex protein and lipid-rich matrices.

This guide details two validated protocols:

  • Solid Phase Extraction (SPE): The "Gold Standard" for high sensitivity and complex matrices (e.g., liver).

  • QuEChERS: A high-throughput approach suitable for lean muscle tissue.

Chemical Mechanism & Strategy

To extract Sulfasymazine effectively, we must exploit its physicochemical properties:

  • Solubility: Highly soluble in polar organic solvents (Acetonitrile, Methanol).

  • Protein Binding: Sulfonamides bind to plasma proteins. Acidic Acetonitrile is used as the extraction solvent to denature proteins (releasing the drug) and precipitate them simultaneously.

  • SPE Retention (HLB): We use Hydrophilic-Lipophilic Balance (HLB) copolymers. To maximize retention, the sample pH must be adjusted to pH 4.0–5.0 before loading. At this pH, Sulfasymazine is predominantly neutral, allowing strong interaction with the lipophilic divinylbenzene portion of the sorbent.

Protocol 1: Solid Phase Extraction (Gold Standard)

Applicability: Muscle, Liver, Kidney (High Fat/Protein) Limit of Quantitation (LOQ): < 1.0 µg/kg

Step 1: Sample Preparation
  • Homogenization: Mince 50 g of semi-frozen tissue. Homogenize at high speed (e.g., Ultra-Turrax) to a fine paste.

  • Weighing: Accurately weigh 2.0 g ± 0.05 g of homogenate into a 50 mL polypropylene centrifuge tube.

  • Internal Standard: Add 50 µL of deuterated internal standard (e.g., Sulfamethazine-d4) at 10 µg/mL. Vortex for 30 seconds and equilibrate for 15 minutes.

Step 2: Extraction
  • Solvent Addition: Add 10 mL of Acetonitrile (ACN) containing 1% Acetic Acid.

    • Why? The acid disrupts protein binding; ACN precipitates proteins.

  • Agitation: Vortex vigorously for 1 minute, then shake on a mechanical shaker for 10 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Decant the supernatant into a clean tube.

  • Re-extraction (Optional for Liver): Repeat with 5 mL ACN, combine supernatants.

Step 3: SPE Cleanup (HLB)

Cartridge: Polymeric HLB (60 mg / 3 mL)

  • Evaporation: Evaporate the organic supernatant to < 1 mL under nitrogen at 40°C. Do not dry completely.

  • Dilution & pH Adjustment: Reconstitute the residue in 10 mL of 0.1 M Phosphate Buffer (pH 4.5) .

    • Critical Control Point: Check pH. It must be between 4.0 and 5.0. If < 4.0, adjust with dilute NaOH.

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the cartridge.

  • Loading: Pass the buffered sample extract through the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in Water .

    • Why? Removes sugars and polar interferences without eluting the sulfonamide.

  • Elution: Elute with 5 mL of Methanol .

  • Final Prep: Evaporate eluate to dryness under nitrogen. Reconstitute in 1.0 mL of Mobile Phase A/B (90:10) . Filter through a 0.2 µm PTFE filter.

Protocol 2: QuEChERS (High Throughput)

Applicability: Lean Muscle Tissue (Screening) Method Basis: Modified AOAC 2007.01

  • Weigh: 5.0 g homogenate into a 50 mL tube.

  • Extraction: Add 10 mL 1% Acetic Acid in Acetonitrile . Add internal standard. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4 g MgSO₄ + 1 g NaCl). Shake immediately and vigorously for 1 min to prevent clumping.

  • Centrifuge: 4,000 x g for 5 min.

  • d-SPE Cleanup: Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 .

    • Why C18? Removes lipids.

    • Why PSA? Removes organic acids/sugars.

  • Final: Vortex, centrifuge, and transfer supernatant to an LC vial.

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP). Column: C18 (100 mm x 2.1 mm, 1.7 µm or 2.6 µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

  • 0-1 min: 5% B

  • 1-6 min: Linear ramp to 95% B

  • 6-8 min: Hold 95% B

  • 8.1 min: Re-equilibrate 5% B

MS Source Parameters (ESI Positive):

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions (Sulfasymazine):

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
Sulfasymazine 329.1 ([M+H]⁺)156.0 92.0 20 / 35
Sulfamethazine-d4 (IS)283.1160.096.022

Note: m/z 156 corresponds to the sulfanilic acid moiety, characteristic of all sulfonamides.

Visualized Workflows

Figure 1: SPE Extraction Workflow (Protocol 1)

SPE_Workflow cluster_SPE HLB Cartridge Cleanup Start Sample Homogenate (2g) Extract Add 10mL ACN (1% HOAc) Vortex & Shake Start->Extract Centrifuge Centrifuge (4000g, 10 min) Extract->Centrifuge Evap Evaporate Supernatant to < 1mL Centrifuge->Evap Supernatant Dilute Reconstitute in 10mL Phosphate Buffer (pH 4.5) Evap->Dilute Condition Condition: 3mL MeOH -> 3mL H2O Dilute->Condition Load Load Sample (Flow 1mL/min) Condition->Load Wash Wash: 3mL 5% MeOH Load->Wash Elute Elute: 5mL Methanol Wash->Elute Reconst Evaporate & Reconstitute in Mobile Phase Elute->Reconst LCMS LC-MS/MS Analysis Reconst->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for Sulfasymazine isolation using HLB cartridges.

Figure 2: Method Selection Decision Tree

Decision_Tree Input Sample Matrix Type Fatty High Fat/Protein (Liver, Kidney, Egg) Input->Fatty Lean Lean Tissue (Muscle, Plasma) Input->Lean Method1 Protocol 1: SPE (HLB) Max Sensitivity & Cleanup Fatty->Method1 Required for Matrix Removal Lean->Method1 Sensitivity Preferred Method2 Protocol 2: QuEChERS High Throughput Lean->Method2 Speed Preferred

Caption: Decision matrix for selecting between SPE and QuEChERS based on tissue complexity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery (< 60%) pH during SPE loading is too high (> 6.0).Ensure buffer is pH 4.5. Sulfonamides ionize at neutral pH, reducing HLB retention.
High Backpressure Particulates in extract.Filter extract (0.2 µm) or centrifuge at higher speed before SPE loading.
Signal Suppression Matrix effects (Lipids/Proteins).Switch from QuEChERS to SPE. Use matrix-matched calibration curves.

References

  • USDA Food Safety and Inspection Service (FSIS). (2023).[1] Chemistry Laboratory Guidebook Method CLG-SUL4.04: Screening, Quantitation and Confirmation of Sulfonamides by LC-MS/MS.Link

  • European Medicines Agency (EMA). (2010). Maximum Residue Limits (MRL) for Sulfonamides in Foodstuffs of Animal Origin.Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • Gentili, A., et al. (2005). Validation of a multimethod for the determination of sulfonamides in muscle tissue by LC-MS/MS. Journal of Chromatography A. Link

Sources

Technical Application Note: pH-Dependent Hydrolytic Stability Profiling of Sulfasymazine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability testing protocol for Sulfasymazine Sodium (CAS 1984-94-7), a triazine-based sulfonamide antibiotic.[1] It focuses on establishing the pH-rate profile to predict shelf-life and degradation pathways in aqueous formulations.[1]

Introduction & Scientific Context

Sulfasymazine (4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide) is a short-acting sulfonamide used primarily in veterinary applications.[1] Structurally, it consists of a sulfanilamide moiety linked to a 4,6-diethyl-s-triazine ring.[1][2]

The stability of Sulfasymazine in aqueous solution is critically governed by pH due to its amphoteric nature (pKa


 5.4). In aqueous buffers, sulfonamides typically exhibit a V-shaped pH-rate profile , where degradation is catalyzed by specific acid (

) and specific base (

) mechanisms, with a region of maximum stability often near the pKa.[1]

Degradation Mechanism: The primary degradation pathway is the hydrolysis of the sulfonamide bond (


), yielding:
  • Sulfanilic Acid (4-aminobenzenesulfonic acid).[1]

  • 2-Amino-4,6-diethyl-s-triazine (heterocyclic amine).[1]

This protocol provides a standardized method to determine the pseudo-first-order rate constants (


) across the pH 1.2 – 10.0 range.[1]

Experimental Protocol

Materials & Reagents
  • API: Sulfasymazine Sodium Reference Standard (>99% purity).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer Components: Hydrochloric acid, Citric acid, Sodium Citrate, Potassium Phosphate (monobasic/dibasic), Sodium Borate, Sodium Hydroxide.

  • Ionic Strength Adjuster: Sodium Chloride (NaCl) or Potassium Chloride (KCl).[1]

Buffer Preparation (Constant Ionic Strength M)

To ensure kinetic differences are due to pH and not ionic strength effects, all buffers must be adjusted to


 M.
Target pHBuffer SystemComposition (per 1 L)
1.2 HCl / NaCl0.1 N HCl (adjust with NaCl to

)
3.0 Citrate0.05 M Citric Acid / Sodium Citrate + NaCl
4.5 Acetate0.05 M Sodium Acetate / Acetic Acid + NaCl
5.4 Acetate/PhosphateMatch pKa of Sulfasymazine (critical point)
7.4 Phosphate (PBS)0.05 M

/

+ NaCl
9.0 Borate0.05 M Boric Acid / NaOH + NaCl
10.0 Carbonate/Borate0.05 M Sodium Borate / NaOH
Sample Preparation
  • Stock Solution: Dissolve 50 mg Sulfasymazine Sodium in 50 mL Methanol (1 mg/mL).

  • Working Solutions: Spike 1.0 mL of Stock Solution into 49.0 mL of each pre-heated buffer (Target conc: 20 µg/mL).

  • Filtration: Filter through 0.22 µm PVDF membrane if precipitation occurs (unlikely at 20 µg/mL).

Incubation (Accelerated Conditions)

Since hydrolysis at 25°C is slow, perform the study at elevated temperatures to apply the Arrhenius Equation .

  • Temperatures: 60°C, 70°C, 80°C (± 0.5°C) using a water bath or heating block.

  • Vessels: Amber glass HPLC vials with PTFE-lined crimp caps (to prevent evaporation and photolysis).

  • Sampling Points: T=0, 1, 2, 4, 8, 12, 24, 48, and 72 hours.

HPLC-UV Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Isocratic Mode: 75% A / 25% B (Adjust based on retention time of triazine amine).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 265 nm (Characteristic absorption of sulfanilamide moiety).

  • Injection Vol: 10 µL.

Data Analysis & Calculations

Determination of Rate Constant ( )

Sulfonamide hydrolysis follows pseudo-first-order kinetics when buffered.[1] Plot the natural logarithm of the remaining concentration fraction against time:


[1]
  • 
    : Peak area at time 
    
    
    
    .
  • 
    : Peak area at time 
    
    
    
    .
  • 
    : Slope of the linear regression (
    
    
    
    ).[1]
Arrhenius Extrapolation

To predict stability at 25°C (


), plot 

vs.

(Kelvin):

[1]
  • 
    : Activation Energy (J/mol).
    
  • 
    : Gas constant (8.314 J/mol[1]·K).
    
pH-Rate Profile

Construct the profile by plotting


 vs. pH.[1]
  • Acidic Leg (pH < 3): Rate decreases as pH increases (

    
    ).[1]
    
  • Neutral Valley (pH 5–7): Minimum degradation rate (maximum stability).[1]

  • Alkaline Leg (pH > 8): Rate increases as pH increases (

    
    ).[1]
    

Visualization of Workflow & Pathway

Experimental Workflow

StabilityWorkflow Start Start: Sulfasymazine Na Reference Standard Stock Stock Prep (1 mg/mL in MeOH) Start->Stock Incubation Incubation (60°C, 70°C, 80°C) Stock->Incubation Dilute to 20 µg/mL Buffers Buffer Prep (pH 1.2 - 10.0) Constant Ionic Strength Buffers->Incubation Sampling Sampling (0, 1, 4, ... 72 hrs) Incubation->Sampling Time intervals HPLC HPLC-UV Analysis (265 nm) Sampling->HPLC Quench & Inject Data Data Processing (k_obs calculation) HPLC->Data Peak Area Integration

Caption: Step-by-step workflow for determining kinetic stability parameters.

Degradation Pathway (Hydrolysis)

DegradationPathway Parent Sulfasymazine (Intact) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Product1 Sulfanilic Acid (Amine) Transition->Product1 Cleavage Product2 2-Amino-4,6-diethyl-s-triazine (Heterocycle) Transition->Product2 Cleavage

Caption: Hydrolytic cleavage of the sulfonamide bond yielding primary amine and triazine derivatives.[1]

References

  • DrugFuture. (n.d.). Sulfasymazine - Chemical Index Database. Retrieved February 25, 2026, from [Link]

  • Haddow, M. F., Gelbrich, T., & Griesser, U. J. (2008).[2] Similar sulfonamides with different crystal structures: sulfasymazine and sulfatriazine.[2] Acta Crystallographica Section C: Crystal Structure Communications, 64(6), o309-o312. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for pH-rate profiles of sulfonamides).

Sources

Troubleshooting & Optimization

Troubleshooting rapid degradation of sulfasomizole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfasomizole. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with sulfasomizole in solution. Rapid degradation can compromise experimental results and lead to significant delays. This document provides a structured approach to diagnosing and mitigating these issues, moving from frequently asked questions to in-depth troubleshooting and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations associated with sulfasomizole degradation.

Question 1: My sulfasomizole solution has turned yellow or brown. What is causing this discoloration?

Answer: Discoloration is a classic indicator of oxidative or photodegradation.[1] The primary amino group on the benzene ring of the sulfonamide is susceptible to oxidation, forming colored quinone-imine type products. This process can be accelerated by exposure to light (especially UV), dissolved oxygen in the solvent, or the presence of trace metal ions.[1][2]

Question 2: I've observed a significant drop in potency in my assay. What is the most likely cause?

Answer: The most common culprits for potency loss are pH-driven hydrolysis and thermal stress. The sulfonamide bond (S-N) is the most labile part of the molecule and is susceptible to cleavage under both acidic and alkaline conditions.[3][4][5][6] Storing the solution at an inappropriate pH or at elevated temperatures will accelerate this hydrolytic cleavage, reducing the concentration of the active parent compound.

Question 3: Can I prepare and store my sulfasomizole stock solution in standard clear glass vials at room temperature?

Answer: This is strongly discouraged. Sulfonamides as a class are known to be sensitive to light. Storing the solution in clear vials exposes it to ambient light, which can lead to rapid photodegradation.[7] Additionally, room temperature storage is often insufficient to prevent slow degradation over time. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended, and for long-term storage (months), freezing at -20 °C is preferable.[8] Always use amber or opaque containers to protect from light.[1]

Question 4: I've noticed a precipitate forming in my refrigerated sulfasomizole solution. Is this degradation?

Answer: It could be, but it is more likely related to solubility. Sulfasomizole's solubility can be dependent on both the pH and the temperature of the solvent.[9] As the solution cools, the solubility may decrease, causing the compound to precipitate out. Before assuming degradation, allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does not, or if the solution remains cloudy, it may be a less soluble degradation product.[1]

Part 2: In-Depth Troubleshooting Guide

When rapid degradation is confirmed, a systematic approach is necessary to identify the root cause. This guide provides a logical workflow for your investigation.

Initial Assessment: Review Your Preparation Protocol

Before embarking on extensive experimental work, critically review every step of your solution preparation and storage procedure. Scrutinize the following:

  • Solvent Quality: Were high-purity (e.g., HPLC-grade) solvents used? Lower-grade solvents can contain impurities like metal ions or peroxides that initiate oxidative degradation.

  • pH of Final Solution: Was the pH measured and adjusted? Is it within a stable range for sulfonamides (typically weakly acidic to neutral)?[3][4][10]

  • Dissolution Method: Was excessive heat used to dissolve the sulfasomizole? This can introduce thermal stress from the outset.

  • Exposure to Environment: How long was the solution exposed to ambient light and air during preparation?

  • Storage Container: Was the container made of an inert material (e.g., Type 1 borosilicate glass) and was it properly cleaned?

Troubleshooting Workflow Diagram

The following diagram outlines a systematic process for diagnosing the cause of degradation.

TroubleshootingWorkflow cluster_start cluster_investigation Investigation Pathway cluster_mitigation Mitigation Strategy start Observation: Rapid Degradation of Sulfasomizole prep_review Step 1: Review Preparation Protocol - Solvent Purity - Final pH - Light/Air Exposure - Storage Conditions start->prep_review forced_degradation Step 2: Perform Forced Degradation Study (See Protocol 1) - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Thermal (Heat) - Photostability (UV/Vis Light) prep_review->forced_degradation If protocol review is inconclusive analytical_check Step 3: Analyze Samples Use Stability-Indicating HPLC Method (See Protocol 2) forced_degradation->analytical_check identify_pathway Step 4: Identify Primary Degradation Pathway Compare degradation profile of sample to stress conditions. analytical_check->identify_pathway hydrolysis_sol Solution: Hydrolysis - Adjust & buffer pH to optimal range (e.g., pH 5-7) - Store at lower temperatures (2-8°C or -20°C) identify_pathway->hydrolysis_sol Degradation matches Acid/Base Stress photo_sol Solution: Photodegradation - Use amber vials or wrap in foil - Work under yellow light - Minimize light exposure identify_pathway->photo_sol Degradation matches Light Stress oxidation_sol Solution: Oxidation - Use de-gassed, high-purity solvents - Purge headspace with Nitrogen/Argon - Consider adding a chelating agent (e.g., EDTA) identify_pathway->oxidation_sol Degradation matches Oxidative Stress thermal_sol Solution: Thermal - Avoid heat during dissolution - Ensure controlled, cool storage - Minimize time at room temp. identify_pathway->thermal_sol Degradation matches Thermal Stress

Caption: A systematic workflow for troubleshooting sulfasomizole degradation.

Investigating Specific Degradation Pathways

If a review of your protocol does not reveal an obvious flaw, the next step is to systematically test for the most common degradation mechanisms using a forced degradation (or stress testing) study.[11][12][13] This involves intentionally exposing your sulfasomizole solution to harsh conditions to identify its vulnerabilities. The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without destroying the parent peak.[7][11]

  • Hydrolytic Degradation: Sulfonamides can degrade under both acidic and basic conditions. The degradation rate is often pH-dependent, with studies on similar sulfonamides like sulfamethoxazole showing higher degradation in acidic conditions.[4][5] By testing at low, neutral, and high pH, you can determine the optimal pH for your solution's stability.

  • Oxidative Degradation: The aromatic amine and the sulfur atom in the thioether linkage are potential sites for oxidation.[2] This is often mediated by reactive oxygen species. Introducing a mild oxidizing agent like hydrogen peroxide will reveal the molecule's susceptibility to this pathway.

  • Photodegradation: Many sulfonamides absorb UV light, making them prone to degradation upon exposure.[14][15] A photostability study, as outlined in ICH guideline Q1B, will confirm if light protection is a critical factor.[7]

  • Thermal Degradation: Elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions. This stress condition helps determine appropriate storage and handling temperatures.

Summary of Troubleshooting Approaches
Issue Observed Potential Degradation Pathway Recommended Action
Potency loss, consistent across batches Hydrolytic DegradationPerform a pH stability study. Buffer the solution to the most stable pH identified. Store at 2-8°C or colder.
Solution turns yellow/brown, especially when left on the bench Photodegradation / OxidationPrepare and store the solution in amber vials.[1] Minimize exposure to light and air. Purge with nitrogen or argon.
Precipitate forms that does not redissolve upon warming Formation of Insoluble DegradantsCharacterize the precipitate. This is likely a result of one of the other degradation pathways yielding a less soluble product.
Inconsistent stability between batches Variable Contaminants (Solvent/Reagent)Qualify all raw materials. Ensure high-purity solvents are used consistently. Check for peroxide formation in organic solvents.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify the primary degradation pathways for sulfasomizole in your specific solution matrix, following principles outlined by the ICH.[11][16]

Objective: To generate degradation products under controlled stress conditions to diagnose the primary cause of instability.

Materials:

  • Sulfasomizole solution (e.g., 1 mg/mL in a suitable solvent)[16]

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water and/or organic solvent

  • pH meter, calibrated

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B, capable of delivering 1.2 million lux hours and 200 watt hours/square meter)[7]

  • Amber and clear vials

Procedure:

  • Prepare Samples: Aliquot your sulfasomizole solution into separate, appropriately labeled vials for each condition. Include an unstressed control sample kept at -20°C in the dark.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to an aliquot of your solution.

    • Keep at room temperature or gently heat (e.g., 60°C) if no degradation is observed.[16]

    • Monitor over several time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to an aliquot of your solution.

    • Follow the same temperature and time point monitoring as for acid hydrolysis.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂ to an aliquot of your solution.

    • Keep at room temperature and monitor at several time points. This reaction is often rapid.

    • Store the sample protected from light during this test.

  • Thermal Degradation:

    • Place a vial of the solution in a heating block or oven at an elevated temperature (e.g., 70°C).

    • Monitor at several time points.

  • Photostability:

    • Place one aliquot in a clear vial and one in an amber vial (as a dark control) inside the photostability chamber.

    • Expose to the required light intensity as per ICH Q1B guidelines.[7]

  • Analysis:

    • At each time point, withdraw a sample and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To quantify sulfasomizole and separate it from its potential degradation products. This is a starting point; the method must be fully validated for your specific application.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for sulfonamides.[17]

Reagents & Mobile Phase:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphate or Acetate Buffer (e.g., 20 mM, pH adjusted to 4.5)[9]

  • A typical starting mobile phase could be a gradient elution of Buffer (A) and Acetonitrile (B).

Chromatographic Conditions (Example):

  • Mobile Phase: Gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector. A wavelength around 270 nm is often suitable for sulfonamides.

Procedure:

  • Prepare standards of sulfasomizole and samples from the forced degradation study.

  • Inject the unstressed control sample to determine the retention time and peak shape of the parent compound.

  • Inject each of the stressed samples.

  • Evaluate Specificity: A method is "stability-indicating" if the degradation product peaks are well-resolved from the main sulfasomizole peak and from each other. The use of a PDA detector is highly recommended to check for peak purity, ensuring that no degradant peaks are co-eluting with the parent peak.

Simplified Degradation Pathways Diagram

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Metal Ions) cluster_photo Photodegradation (UV/Vis Light) Sulfasomizole Sulfasomizole HydrolysisProducts Cleavage of Sulfonamide Bond (Loss of Potency) Sulfasomizole->HydrolysisProducts H⁺ / OH⁻ OxidationProducts Oxidation of Amino Group (Discoloration) Sulfasomizole->OxidationProducts [O] PhotoProducts SO₂ Extrusion & Bond Cleavage Sulfasomizole->PhotoProducts

Caption: Primary degradation pathways for sulfonamide-class molecules.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. (n.d.). PMC.
  • Sulfasomizole | CAS#632-00-8. (n.d.). MedKoo Biosciences.
  • Highly Efficient Degradation of Sulfisoxazole by Natural Chalcopyrite-Activated Peroxymonosulfate: Reactive Species and Effects of Water M
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradi
  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing).
  • Degradation of the Antibiotic Sulfamethoxazole in Aqueous Solutions by γ-Irradiation. (n.d.).
  • The Influence of pH on Sulfamethoxazole in Soil Systems: Migration and Degrad
  • Sulfamethoxazole degradation by ultrasound/ozone oxidation process in water: kinetics, mechanisms, and p
  • Original Research Article DEVELOPMENT METHOD FOR SPECTROPHOTOMETRIC ANALYSIS OF SULFAMETHOXAZOLE USING VANILLINE REAGENT. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (2015). PubMed.
  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Springer.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Proposed pathways of sulfisoxazole photodegradation by Bi2MoO6/Bi2WO6/MWCNTs. (n.d.).
  • Photodegradation of sulfonamides and their N^sup - ProQuest. (n.d.). ProQuest.
  • Sulfisoxazole | C11H13N3O3S | CID 5344. (n.d.). PubChem - NIH.
  • Stability of sulfathiazole solutions under different storage conditions. (n.d.). Benchchem.
  • Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. (n.d.). JOCPR.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent.
  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based M
  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
  • Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process. (2019, May 21). PMC.
  • Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin. (n.d.). PubMed.
  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. (n.d.). PubMed.
  • Oxidative degradation of sulfafurazole drug by chromium trioxide in different acidic media: a kinetic and mechanistic study. (2023, March).
  • African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. (2018, August 22). Academic Journals.

Sources

Validation & Comparative

A Comparative Pharmacokinetic Analysis: Sulfadiazine vs. Sulfasalazine Half-Life

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of sulfonamide therapeutics, a nuanced understanding of pharmacokinetic profiles is paramount for optimizing efficacy and safety. This guide provides an in-depth, objective comparison of the half-lives of two pivotal sulfonamides: sulfadiazine and sulfasalazine. Moving beyond a mere presentation of data, we will dissect the underlying metabolic and physiological processes that govern their persistence in the body, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Sulfadiazine and Sulfasalazine

Sulfadiazine is a short-acting sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthetase, a crucial component in the bacterial synthesis of folic acid. It is readily absorbed from the gastrointestinal tract and is utilized in the treatment of a variety of bacterial infections.[1]

Sulfasalazine, in contrast, is a prodrug that combines sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[2] Its primary application is in the management of inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[3][4] The therapeutic action of sulfasalazine is largely dependent on its metabolism within the colon.[2]

The half-life of a drug is a critical pharmacokinetic parameter, dictating the dosing interval and the time required to reach steady-state concentrations. A comparative analysis of the half-lives of sulfadiazine and sulfasalazine reveals significant differences, primarily driven by their distinct metabolic fates.

Comparative Half-Life Data

The elimination half-life of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half.[5] Below is a summary of the reported half-lives for sulfadiazine and sulfasalazine and its primary active metabolite, sulfapyridine.

Compound Species Half-Life (t½) Key Considerations
Sulfadiazine Human~10 hours (range: 7-17 hours)[6]Can be longer in individuals with impaired renal function.
Animals (general)3 - 10 hours[7]Significant inter-species variation exists.[7]
Sulfasalazine (parent drug) Human5-10 hours (single dose)[3][8]7.6 ± 3.4 hours (multiple doses)[9][10][11]
Sulfapyridine (metabolite of Sulfasalazine) Human (Fast Acetylators)~10.4 hours[9][10][11]The rate of metabolism is dependent on the individual's genetic phenotype for N-acetyltransferase.[9][11]
Human (Slow Acetylators)~14.8 hours[9][10][11]Slow acetylators exhibit a prolonged half-life and may have a higher incidence of adverse effects.[11]

The Biochemical Basis for Half-Life Discrepancies: Metabolism and Elimination

The notable differences in the half-lives of sulfadiazine and sulfasalazine are a direct consequence of their distinct metabolic pathways and subsequent elimination from the body.

Sulfadiazine is readily absorbed from the upper gastrointestinal tract and undergoes hepatic metabolism, primarily through N-acetylation and, to a lesser extent, oxidation.[12] Both the unchanged drug and its metabolites are then excreted by the kidneys. The rate of renal clearance is a significant determinant of its half-life.

Sulfasalazine , on the other hand, is designed for targeted delivery to the colon. Less than 15% of an oral dose is absorbed as the parent drug in the small intestine.[9][10] The majority of the dose travels to the colon, where the azo bond is cleaved by bacterial azoreductases, releasing its two active moieties: sulfapyridine and 5-ASA.[2][3][4]

  • Sulfapyridine: This metabolite is well-absorbed from the colon and enters systemic circulation.[9] It then undergoes hepatic metabolism, including acetylation, hydroxylation, and glucuronidation, before being excreted in the urine.[3] The rate of acetylation is genetically determined, leading to the observed differences in half-life between fast and slow acetylators.[2][11]

  • 5-Aminosalicylic Acid (5-ASA): This moiety is poorly absorbed from the colon and is largely responsible for the local anti-inflammatory effects in the gut.[4] The unabsorbed portion is excreted in the feces.[9]

The following diagram illustrates the metabolic pathways of sulfadiazine and sulfasalazine.

G cluster_sulfadiazine Sulfadiazine Metabolism cluster_sulfasalazine Sulfasalazine Metabolism Sulfadiazine Sulfadiazine Hepatic_Metabolism_SD Hepatic Metabolism (N-acetylation, Oxidation) Sulfadiazine->Hepatic_Metabolism_SD Renal_Excretion_SD Renal Excretion Sulfadiazine->Renal_Excretion_SD Unchanged Drug Metabolites_SD Metabolites Hepatic_Metabolism_SD->Metabolites_SD Metabolites_SD->Renal_Excretion_SD Sulfasalazine Sulfasalazine Colonic_Metabolism Colonic Bacteria (Azo Reduction) Sulfasalazine->Colonic_Metabolism Sulfapyridine Sulfapyridine Colonic_Metabolism->Sulfapyridine Five_ASA 5-Aminosalicylic Acid (5-ASA) Colonic_Metabolism->Five_ASA Hepatic_Metabolism_SP Hepatic Metabolism (Acetylation, etc.) Sulfapyridine->Hepatic_Metabolism_SP Fecal_Excretion_ASA Fecal Excretion Five_ASA->Fecal_Excretion_ASA Metabolites_SP Metabolites Hepatic_Metabolism_SP->Metabolites_SP Renal_Excretion_SP Renal Excretion Metabolites_SP->Renal_Excretion_SP G Subject_Selection Subject Selection & Acclimatization Drug_Admin Drug Administration Subject_Selection->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Analysis Bioanalysis (HPLC or LC-MS/MS) Plasma_Prep->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Half_Life_Calc Half-Life (t½) Calculation Data_Analysis->Half_Life_Calc

Sources

Benchmarking Sulfasymazine Sodium Residue Screening: High-Sensitivity ELISA vs. LC-MS/MS Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Sulfasymazine sodium—a long-acting sulfonamide antibiotic—in food matrices is critical for compliance with global Maximum Residue Limits (MRLs), typically set at 100 µg/kg (ppb) for total sulfonamides in the EU and USA. While LC-MS/MS remains the confirmatory gold standard, its operational cost and low throughput create a bottleneck.

This guide validates the utility of competitive Enzyme-Linked Immunosorbent Assay (ELISA) kits as a robust screening tool. We provide a direct performance comparison, a self-validating experimental protocol, and a framework for interpreting cross-reactivity profiles, ensuring your screening workflow meets regulatory rigor (EC 2002/657/EC and AOAC standards).

Part 1: The Challenge of Sulfonamide Screening

Sulfonamides are notoriously difficult to screen individually because they share a common p-aminobenzenesulfonamide core structure. The primary challenge in validating a Sulfasymazine-specific ELISA is distinguishing it from structurally similar analogs like Sulfamethazine (SMZ) or Sulfadiazine (SDZ), while maintaining high sensitivity in complex matrices like milk, tissue, or honey.

Mechanism of Action: Competitive Inhibition

Understanding the assay physics is the first step to troubleshooting. In this competitive format, the drug in the sample competes with an enzyme-labeled drug (conjugate) for a limited number of antibody binding sites.

CompetitiveELISA Plate Microtiter Well (Pre-coated with Capture Ab) Competition Competitive Binding (Sample vs. Conjugate) Plate->Competition Sample Sample Antigen (Sulfasymazine) Sample->Competition High Conc. = Low Signal Conjugate HRP-Conjugate (Enzyme-Labeled Drug) Conjugate->Competition Wash Wash Step (Remove Unbound) Competition->Wash Substrate TMB Substrate Addition Wash->Substrate Signal Colorimetric Signal (Inversely Proportional to Conc.) Substrate->Signal

Figure 1: Principle of Competitive ELISA. Note the inverse relationship: High Sulfasymazine concentration results in low optical density (OD).

Part 2: Methodological Comparison (ELISA vs. LC-MS/MS)

To validate the ELISA kit, we must benchmark it against the confirmatory method. The following table contrasts the operational parameters.

ParameterHigh-Sensitivity ELISA (Screening)LC-MS/MS (Confirmatory)
Principle Antibody-Antigen InteractionMass-to-Charge Ratio (m/z)
Limit of Detection (LOD) 0.5 – 1.0 ppb0.01 – 0.1 ppb
Throughput High (40+ samples/2 hours)Low (5-10 samples/hour)
Specificity Group specific (High Cross-Reactivity)Analyte specific (Molecular Fingerprint)
Matrix Tolerance Moderate (Requires dilution/extraction)High (Isotope Dilution corrects effects)
Cost per Sample Low (~$5 - $10)High (~$50 - $100)
Primary Utility Filtering negative samples (High Negative Predictive Value)Quantifying positives for legal compliance

Strategic Insight: The goal of validation is not to match LC-MS/MS accuracy perfectly, but to ensure zero false negatives at the MRL level.

Part 3: Validation Framework & Protocols

This section outlines a self-validating system. Do not proceed with unknown samples until these metrics are met.

Sample Preparation (The Critical Variable)

Direct application of samples (like milk or serum) often leads to "matrix effects"—non-specific binding that suppresses signals, causing false positives.

Protocol: Tissue/Honey Extraction

  • Homogenization: Weigh 2.0 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 8 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

    • Why? Organic solvents precipitate proteins and solubilize the sulfonamide.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at room temperature.

  • Evaporation: Transfer 4 mL of the supernatant to a glass tube. Evaporate to dryness under nitrogen stream at 50°C.

  • Reconstitution: Dissolve residue in 1 mL of Sample Dilution Buffer (provided in kit). Add 1 mL n-Hexane (to defat).

  • Phase Separation: Vortex and centrifuge briefly. Discard the upper hexane layer. Use the lower aqueous layer for ELISA.

Validation Workflow

ValidationWorkflow Start Validation Start Spike Spike Blank Matrix (0, 0.5x, 1x, 2x MRL) Start->Spike Extract Sample Extraction Spike->Extract Assay Run ELISA (Triplicate) Extract->Assay Calc Calculate Recovery % & CV % Assay->Calc Decision Pass Criteria? Calc->Decision Valid Method Validated Decision->Valid Recovery 70-120% CV < 15% Optimize Optimize Extraction Decision->Optimize Fail Optimize->Extract

Figure 2: Decision-tree workflow for validating assay performance.

Part 4: Experimental Data Analysis

The following data represents acceptable performance metrics for a high-quality Sulfasymazine Sodium ELISA kit. Use these as your acceptance criteria.

Sensitivity and Linearity

The standard curve should be sigmoidal (4-parameter logistic fit).

  • IC50 (50% Inhibition): Typically 2.0 – 5.0 ppb.

  • LOD (Limit of Detection): Calculated as Mean of Blank – 3xSD. Target: < 1.0 ppb .

Cross-Reactivity (Specificity Profile)

This is the most critical table for researchers. Sulfonamide antibodies are rarely 100% specific. You must know what else the kit detects.

AnalyteCross-Reactivity (%)Interpretation
Sulfasymazine Sodium 100% Target Analyte
Sulfamethazine (SMZ)12%Moderate interference.
Sulfadiazine (SDZ)< 5%Low interference.
Sulfamethoxazole< 1%Negligible.
Penicillin / Tetracyclines< 0.1%No cross-class interference.

Note: If your sample contains high levels of Sulfamethazine, this kit may yield a false positive for Sulfasymazine. Confirmation via LC-MS/MS is mandatory for positives.

Recovery & Precision (Spiking Study)

Data derived from spiked milk samples.

Spike Level (ppb)Mean Recovery (%)Intra-Assay CV (%)Inter-Assay CV (%)Acceptance Status
5.085.46.29.8PASS
20.092.14.57.1PASS
50.098.33.86.5PASS

Standard: AOAC guidelines accept 70-120% recovery for residue analysis at these concentrations [1].

Part 5: Troubleshooting & Optimization

1. High Background (Low OD in Zero Standard):

  • Cause: TMB substrate contamination or insufficient washing.

  • Fix: Use fresh tips for substrate. Increase wash cycles from 3 to 5.

2. Poor Recovery (< 60%):

  • Cause: Incomplete extraction or pH interference.

  • Fix: Sulfonamides are pH sensitive. Ensure the reconstitution buffer is buffered to pH 7.2 - 7.4. Check if the evaporation step was too harsh (do not exceed 55°C).

3. "Edge Effect" (Outer wells show different ODs):

  • Cause: Temperature gradients during incubation.

  • Fix: Use a plate sealer. Incubate on a shaker at controlled room temperature (20-25°C), not in a drafty area.

References

  • AOAC International. (2018). Standard Method Performance Requirements (SMPRs®) for Screening and Identification Method for Regulated Veterinary Drug Residues.[1]

  • European Commission. (2010).[2] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.

  • Food and Agriculture Organization (FAO). (2004). Validation Requirements for Testing for Residues of Veterinary Drugs.[1][3][4]

  • National Institutes of Health (NIH). (2010). Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole.[5][6][7]

Sources

A Senior Application Scientist's Guide to Bioequivalence Study Design for Generic Sulfasomizole Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Bioequivalence in Generic Drug Development

The entry of a generic drug into the market is predicated on a fundamental principle: therapeutic equivalence to an already-approved innovator product. For systemically acting drugs like sulfasomizole sodium, an orally administered sulfonamide antibiotic, this equivalence is primarily established through bioequivalence (BE) studies. Two drug products are deemed bioequivalent if their rate and extent of absorption are so similar that any differences in their effects would be medically insignificant.[1][2]

This guide provides a comprehensive framework for designing, conducting, and evaluating a bioequivalence study for an immediate-release solid oral dosage form of sulfasomizole sodium. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale underpinning each decision point—from study design selection to bioanalytical method validation—ensuring a scientifically robust and regulatory-compliant submission. We will navigate the landscape of international guidelines, particularly the harmonized standards set forth by the International Council for Harmonisation (ICH), to construct a self-validating study.[1][3][4][5]

Pillar 1: Regulatory and Pharmacokinetic Foundations

A successful BE study is built upon a thorough understanding of the regulatory framework and the drug's intrinsic properties.

The Guiding Regulatory Framework: ICH M13A

The landscape of bioequivalence testing for immediate-release (IR) solid oral dosage forms has been significantly streamlined by the ICH M13A guideline.[3][4][6] This harmonized guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified set of recommendations for conducting BE studies.[3][5][7] Its implementation supersedes many previous region-specific guidances, promoting global consistency.[3][5] Adherence to ICH M13A is not merely a suggestion but a critical component of the submission dossier.[1][6]

Understanding Sulfasomizole: A Pharmacokinetic Profile

While specific pharmacokinetic data for sulfasomizole sodium may be less abundant than for its more common counterparts like sulfisoxazole or sulfamethoxazole, its behavior can be inferred from the sulfonamide class.[8][9] Sulfonamides are generally well-absorbed from the gastrointestinal tract.[10]

Key pharmacokinetic parameters that must be characterized for the reference product to inform the BE study design include:

  • Time to Maximum Concentration (Tmax): Essential for designing the blood sampling schedule to accurately capture the peak exposure.

  • Elimination Half-Life (t½): The single most critical parameter for determining the appropriate study design (crossover vs. parallel) and the duration of the washout period. Studies on related short-acting sulfonamides like sulfisoxazole show half-lives in humans of approximately 7-8 hours, suggesting a crossover design is feasible.[11]

  • Linearity: Understanding if the drug follows linear pharmacokinetics within the therapeutic dose range.

  • Metabolism: Sulfonamides are typically metabolized in the liver (e.g., N4-acetylation) and excreted by the kidneys.[12] The primary analyte for measurement in a BE study should be the parent drug, sulfasomizole.

A pilot study may be justified if these parameters for the reference product are not well-established in the literature.

Pillar 2: Core Study Design and Rationale

The architecture of the study must be designed to isolate the performance of the formulations as the primary variable.

Selecting the Optimal Study Design: The Crossover Advantage

For a drug with a relatively short half-life like a typical sulfonamide, the preferred study design is a randomized, two-period, two-sequence, single-dose crossover study .[2][13][14][15]

Causality behind the Choice: The primary advantage of the crossover design is its statistical efficiency.[16][17] Each subject acts as their own control, receiving both the test and reference formulations in different periods.[15] This design minimizes the impact of inter-subject variability, which is often a major source of "noise" in pharmacokinetic data. By reducing this variability, the study can achieve the required statistical power with a smaller number of subjects compared to a parallel design, making it more ethical and cost-effective.[15][16]

A parallel design, where one group receives the test drug and another receives the reference, is generally reserved for drugs with very long elimination half-lives, where a crossover study would require an impractically long washout period.[13][15]

Caption: Decision logic for selecting the appropriate BE study design.

Experimental Protocol: A Step-by-Step Guide

The protocol must be meticulously planned to ensure data integrity and minimize bias.

1. Subject Selection:

  • Population: Healthy adult volunteers, typically aged 18-55.

  • Inclusion Criteria: Normal health status confirmed by medical history, physical examination, and laboratory tests (hematology, biochemistry, urinalysis).

  • Exclusion Criteria: History of sulfonamide allergy, renal or hepatic impairment, pregnancy or lactation, use of other medications, and participation in another clinical trial within a specified timeframe.

2. Study Conduct:

  • Design: Randomized, two-period, two-sequence, single-dose crossover.

  • Products:

    • Test Product (T): The generic sulfasomizole sodium formulation.

    • Reference Product (R): The innovator/comparator sulfasomizole sodium formulation.

  • Dosing: A single oral dose of the T or R product administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[1] For most immediate-release products, a fasting study is considered the most sensitive to detect potential differences between formulations.[1]

  • Washout Period: A period separating the two dosing periods to ensure complete elimination of the drug from the first period before the second dose is administered.

    • Causality: The washout period must be at least 5 times the elimination half-life (t½) of sulfasomizole to ensure that less than 3% of the drug remains, preventing carryover effects.

  • Randomization: Subjects are randomly assigned to one of two sequences (e.g., Sequence 1: R then T; Sequence 2: T then R).

3. Blood Sampling:

  • Rationale: The sampling schedule is designed to adequately characterize the plasma concentration-time profile, especially the absorption (Cmax and Tmax) and total exposure (AUC) phases.

  • Schedule:

    • Pre-dose (0 hour).

    • Frequent sampling during the expected absorption phase (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4 hours).

    • Less frequent sampling during the elimination phase (e.g., 6, 8, 12, 16, 24, 36, 48 hours).

    • The schedule must extend to at least 3-5 times the t½ to capture at least 80% of the AUC.

  • Sample Handling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored frozen at -70°C or below until analysis.

Pharmacokinetic and Statistical Analysis
  • Primary PK Parameters:

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • Cmax: The maximum observed plasma concentration.

    • AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.

  • Statistical Model: The log-transformed primary PK parameters (AUC0-t, Cmax, AUC0-∞) are analyzed using an Analysis of Variance (ANOVA).

  • Acceptance Criteria: To establish bioequivalence, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall entirely within the predefined limits of 80.00% to 125.00% .[6]

BE_Workflow cluster_prestudy Phase 1: Pre-Study cluster_clinical Phase 2: Clinical Conduct (Crossover) cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Conclusion Protocol Protocol Design & Ethics Approval Screening Subject Screening & Informed Consent Protocol->Screening Period1 Period 1: Randomized Dosing (T or R) + Blood Sampling Screening->Period1 Washout Washout Period (>5 x t½) Period1->Washout Period2 Period 2: Crossover Dosing (R or T) + Blood Sampling Washout->Period2 Bioanalysis Bioanalytical Method Validation & Sample Analysis Period2->Bioanalysis PK_Analysis Pharmacokinetic (PK) Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion (90% CI within 80-125%) Stat_Analysis->Conclusion Report Final Study Report Generation Conclusion->Report

Caption: Overall workflow for a typical crossover bioequivalence study.

Pillar 3: The Cornerstone of Trustworthiness - Bioanalytical Method Validation

Comparative Performance of Analytical Methods

While older methods exist, modern BE studies demand the robustness of chromatography.

MethodTypical SensitivitySelectivityThroughputJustification for Use in BE Studies
HPLC-UV/DAD Moderate (µg/mL to high ng/mL)GoodModerateAccessible and robust, but may lack the sensitivity for low doses and can be prone to interference from metabolites or endogenous compounds.[18][20]
LC-MS/MS High (low ng/mL to pg/mL)ExcellentHighMethod of Choice. Unmatched selectivity and sensitivity ensure accurate quantification with minimal interference, which is critical for regulatory acceptance.[18][19]
Step-by-Step Bioanalytical Validation Protocol (LC-MS/MS)

This protocol ensures the method is a self-validating system, producing reliable data.

1. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove proteins from plasma that would otherwise interfere with the analysis and damage the LC column.

  • Procedure:

    • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled sulfasomizole or another sulfonamide like sulfamethoxazole-d4).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) is standard for separating sulfonamides from plasma components.[21][22][23]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is common.[24][25]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for highest selectivity.

    • Monitor at least two specific precursor-to-product ion transitions for sulfasomizole and one for the internal standard.

3. Validation Parameters: The method must be validated for the following parameters according to regulatory guidelines.

ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least 6 sources.Ensures the signal being measured is only from the drug of interest.
Linearity A calibration curve of at least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional response of the assay to the concentration of the analyte.
Accuracy & Precision For Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High), the mean accuracy should be within ±15% of nominal (±20% for LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% for LLOQ).Confirms the method provides the correct concentration value consistently.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).Defines the lower boundary of the reportable range of the assay.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative (autosampler). Analyte concentration should be within ±15% of the nominal value.Guarantees that the drug concentration does not change during sample collection, storage, and processing.

Conclusion

Designing a bioequivalence study for generic sulfasomizole sodium is a multidisciplinary endeavor that integrates regulatory science, clinical pharmacology, and analytical chemistry. The cornerstone of a successful study is a meticulously planned protocol grounded in the harmonized principles of the ICH M13A guideline. A randomized, single-dose, two-way crossover design is the standard approach, chosen for its statistical power in minimizing subject variability.[13][15] This clinical design, however, is only as reliable as the data it generates. Therefore, rigorous validation of the bioanalytical method—preferably LC-MS/MS—is non-negotiable, ensuring the trustworthiness and integrity of the pharmacokinetic data.[18] By adhering to these principles and justifying each step with sound scientific rationale, researchers and drug developers can confidently navigate the path to demonstrating the bioequivalence of their generic sulfasomizole sodium product.

References

  • ICH. (2025). ICH M13A Guideline on bioequivalence for immediate-release solid oral dosage forms. European Medicines Agency. Available at: [Link]

  • ICH. (2024). M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms. International Council for Harmonisation. Available at: [Link]

  • Certara. (2019). Bioequivalence Study Designs. Available at: [Link]

  • ELSIBI. (2024). EMA/ICH – The ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms has been adopted. Available at: [Link]

  • SlidePlayer. Study Design in Bioequivalence Studies. Available at: [Link]

  • Health Canada. (2025). Notice to stakeholders – Implementation of ICH M13A: Bioequivalence for immediate release solid oral dosage forms. Canada.ca. Available at: [Link]

  • Creative Biolabs. Parallel/Crossover Study. Available at: [Link]

  • ECA Academy. (2025). EMA publishes Considerations regarding the Implementation of ICH M13A on Bioequivalence. Available at: [Link]

  • Quinta-Analytica. (2023). Benefits of Sequential Designs in Bioequivalence Studies. Available at: [Link]

  • Frontiers Publishing Partnerships. (2024). The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Available at: [Link]

  • PubMed. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Available at: [Link]

  • PubMed. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. Available at: [Link]

  • PubMed. High performance liquid chromatographic analysis of selected sulfonamides in plasma. Available at: [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Available at: [Link]

  • Journal of Food and Drug Analysis. Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Available at: [Link]

  • European Medicines Agency. Product-specific bioequivalence guidance. Available at: [Link]

  • GaBI Journal. (2017). EMA adopts five product-specific bioequivalence guidelines. Available at: [Link]

  • PubChem - NIH. Sulfisoxazole. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Available at: [Link]

  • ECVPT. Review of the EMA guideline on the conduct of bioequivalence studies for veterinary medicinal products: focus on the development. Available at: [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • PMC. Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Available at: [Link]

  • PubChem - NIH. Sulfisoxazole Acetyl. Available at: [Link]

  • PubMed. Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Available at: [Link]

  • GaBI Journal. FDA releases 48 new and revised bioequivalence guidelines for generics. Available at: [Link]

  • ResearchGate. Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA. Available at: [Link]

  • Scilit. (1979). Analysis of trimethoprim and sulphamethoxazole in human plasma by high-pressure liquid chromatography. Available at: [Link]

  • FDA. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Available at: [Link]

  • Foley. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products. Available at: [Link]

  • YouTube. (2021). Bioequivalence Regulations and Product-Specific Guidances. Available at: [Link]

  • JFIOnline. Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. Available at: [Link]

  • Federal Register. (2024). Product-Specific Guidances; Revised Draft Guidances for Industry; Availability. Available at: [Link]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • PubMed. Pharmacokinetics of sulfisoxazole in young and elderly subjects. Available at: [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • MDPI. (2025). Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. Available at: [Link]

  • PubMed. Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species. Available at: [Link]

  • PubMed. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Available at: [Link]

  • PubMed - NIH. Surgically affected sulfisoxazole pharmacokinetics in the morbidly obese. Available at: [Link]

  • LinkedIn. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • FDA. (2023). Bioequivalence for Oral Locally Acting Gastrointestinal Drug Products. Available at: [Link]

  • PharmaCompass. Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • FAO.org. General consideration for sulfadimidine and sulfathiazole. Available at: [Link]

Sources

Comparative Assessment of Sulfasymazine Sodium Renal Toxicity Markers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of renal toxicity markers for Sulfasymazine Sodium (a short-to-intermediate acting sulfonamide) against high-toxicity analogs like Sulfadiazine .

Core Insight: Unlike direct nephrotoxins (e.g., gentamicin) that cause immediate tubular necrosis, Sulfasymazine renal toxicity is primarily physicochemical . It is driven by the solubility-pH threshold of the drug and its acetylated metabolite in the renal tubule. Therefore, traditional markers (BUN, Creatinine) are lagging indicators that only rise after significant obstruction has occurred. This guide prioritizes crystalluria and urinary enzyme (NAG) analysis as superior, early-stage markers.

Mechanistic Comparison: Sulfasymazine vs. Sulfadiazine[1]

The renal safety profile of sulfonamides is dictated by their pKa and lipid solubility. Sulfasymazine was engineered to overcome the crystalluria associated with older sulfonamides, yet it retains specific risk factors.

FeatureSulfasymazine SodiumSulfadiazine (Comparator)Clinical Implication
Primary Toxicity Mechanism pH-dependent precipitation (Crystalluria)Severe mechanical obstruction (Crystalluria)Toxicity is volume/pH dependent.
Solubility in Acidic Urine (pH 5.5) Moderate (~30-50 mg/dL)Very Low (<15 mg/dL)Sulfadiazine precipitates rapidly in distal tubules.
Half-Life (

)
~7-10 hours (Dose dependent)~10-17 hoursSulfasymazine clears faster, reducing accumulation risk.
Renal Clearance Active tubular secretion + pH-dependent reabsorptionGlomerular filtration + significant reabsorptionChronotoxicology : Sulfasymazine excretion peaks in the evening (alkaline tide).
Primary Metabolite

-acetylsulfasymazine

-acetylsulfadiazine
Acetylated forms are generally less soluble than parent drugs.
Pathophysiological Pathway

The following diagram illustrates the cascade from administration to renal injury, highlighting where specific markers become detectable.

G Admin Sulfasymazine Administration Metabolism Hepatic Acetylation (Formation of N4-acetyl metabolite) Admin->Metabolism Filtration Glomerular Filtration Metabolism->Filtration Tubule Distal Tubule Concentration (Water reabsorption increases drug conc.) Filtration->Tubule Precipitation Crystal Precipitation (If Conc > Solubility at Urine pH) Tubule->Precipitation Low pH / Dehydration Obstruction Tubular Obstruction Precipitation->Obstruction Marker1 Early Marker: Microscopic Crystalluria Precipitation->Marker1 Marker2 Intermediate Marker: Urinary NAG / KIM-1 Obstruction->Marker2 Epith. Damage Marker3 Late Marker: Elevated BUN / Creatinine Obstruction->Marker3 GFR Drop

Caption: Pathophysiology of sulfonamide-induced renal injury. Note that crystalluria (Marker 1) precedes functional decline (Marker 3).

Marker Performance Analysis

A. Traditional Markers (Lagging Indicators)
  • Serum Creatinine (SCr) & BUN :

    • Utility: Low. These only rise after ~50-75% of nephrons are obstructed or damaged. In Sulfasymazine studies, a rise in SCr indicates that the "safety window" of solubility has already been breached significantly.

    • Data Comparison: In rat models, Sulfadiazine causes SCr elevation within 24-48h at high doses (due to massive blockage), whereas Sulfasymazine typically requires higher doses or severe dehydration to trigger the same rise.

B. Physicochemical Markers (Predictive Indicators)
  • Urine pH & Volume :

    • Utility: Critical. Sulfasymazine solubility increases logarithmically with pH.

    • Threshold: Urine pH < 5.5 is the "Danger Zone" for Sulfasymazine precipitation.

  • Crystalluria (Microscopy) :

    • Utility: Gold Standard for early detection.

    • Observation: "Shock of wheat" or eccentrically binding sheaves. Presence of crystals implies supersaturation (oversaturation) but not necessarily damage yet.

C. Novel/Sensitive Markers (Early Damage Indicators)
  • N-acetyl-

    
    -D-glucosaminidase (NAG) :[1][2]
    
    • Mechanism: A lysosomal enzyme in proximal tubule cells. It is released into urine immediately upon tubular stress/epithelial injury, often before crystals cause total obstruction.

    • Comparison: Sulfadiazine induces a sharp spike in urinary NAG within 12 hours. Sulfasymazine shows a blunted or delayed NAG response, confirming its lower tubular toxicity profile.

Experimental Protocol: Comparative Toxicity Study

Goal: To assess the renal safety margin of Sulfasymazine Sodium vs. Sulfadiazine in a rodent model.

Phase 1: Study Design & Dosing
  • Model : Male Wistar Rats (200-250g). Note: Males are preferred due to higher susceptibility to nephrotoxicity.

  • Groups (n=6/group) :

    • Control : Saline vehicle.

    • Comparator : Sulfadiazine (High Risk) - 600 mg/kg/day (Oral gavage).

    • Test : Sulfasymazine Sodium - 600 mg/kg/day (Oral gavage).

  • Duration : 7 Days.

  • Hydration Status : Restricted water access (ad libitum for only 2 hours/day) to challenge the renal solubility limit.

Phase 2: Sample Collection Workflow

Due to the circadian excretion of Sulfasymazine (higher excretion in the active/dark phase for rats), timing is critical.

Workflow Step1 Dosing (08:00 AM) Step2 Metabolic Cage Urine Collection (0-24h) Step1->Step2 Split Sample Aliquot Step2->Split Analysis1 Fresh Urine (<1h) Microscopy (Crystals) Split->Analysis1 Analysis2 Supernatant Biochemistry (NAG, Creatinine) Split->Analysis2 Analysis3 Sediment Quantification (Crystal Mass) Split->Analysis3

Caption: Daily workflow for urine analysis. Immediate microscopy (Analysis 1) is vital to prevent ex vivo crystal dissolution or formation.

Phase 3: Analytical Methods
1. Crystalluria Assessment (The "Solubility" Marker)
  • Protocol : Centrifuge 1 mL fresh urine at 2000g for 5 min. Resuspend sediment in 50 µL supernatant.

  • Scoring :

    • 0: None

    • +: <5 crystals/hpf (High Power Field)

    • ++: 5-20 crystals/hpf

    • +++: >20 crystals/hpf (Aggregates)

  • Expected Result : Sulfadiazine group will show +++ by Day 2. Sulfasymazine should remain 0 or + unless urine pH drops below 5.5.

2. Urinary NAG Assay (The "Tubular Stress" Marker)
  • Reagent : 4-nitrophenyl-N-acetyl-

    
    -D-glucosaminide.
    
  • Method : Colorimetric assay at 405 nm.

  • Normalization : Express as U/g Creatinine to correct for urine concentration differences.

  • Significance : A 2-fold increase over baseline indicates early tubular injury.

3. Histopathology (Endpoint)
  • Stain : Hematoxylin & Eosin (H&E) and Periodic Acid-Schiff (PAS).

  • Focus : Inspect Distal Tubules and Collecting Ducts for:

    • Intratubular casts (crystals).

    • Tubular dilation (upstream of obstruction).

    • Interstitial inflammation.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
Crystals present, Normal BUN/Cr "Silent" Supersaturation. Risk of stone formation is high, but GFR is maintained.Increase hydration or alkalinize urine.
Elevated NAG, No Crystals Direct tubular toxicity (rare for Sulfasymazine) or ischemic injury.Investigate non-crystalluria mechanisms (oxidative stress).
High Crystal Count, Low Urine pH Classic Sulfonamide Crystalluria.Confirm pH dependency.[3][4][5] Sulfasymazine should dissolve if pH is adjusted to >7.0.
Chronotoxicological Note

Researchers must account for the circadian rhythm of Sulfasymazine excretion. Unlike Sulfadiazine, Sulfasymazine excretion rates fluctuate significantly with the daily pH tide of the urine.

  • Recommendation: Collect urine in fractional intervals (0-12h vs 12-24h) to identify the "high risk" window (typically early morning when urine is most acidic).

References

  • Ylitalo, P., & Vapaatalo, H. (1977). Oversaturation of urine with sulphadiazine during treatment with a small therapeutic dose.[6] Arzneimittelforschung, 27(9), 1726-1728.[6] Link

    • Key Finding: Establishes the methodology for measuring sulfonamide supersatur
  • Dettli, L., & Spring, P. (1966). Diurnal variations in the elimination rate of a sulfonamide in man. Helvetica Medica Acta, 33, 291-306. Key Finding: Identifies the circadian/pH-dependent excretion rhythm of sulfasymazine.
  • Porter, G. A., & Bennett, W. M. (1981). Nephrotoxic Acute Renal Failure Due to Common Drugs. American Journal of Physiology-Renal Physiology. Key Finding: General mechanisms of sulfonamide obstruction and tubular necrosis.
  • Ferguson, M. A., et al. (2008). Urinary biomarkers for early detection of kidney injury. Toxicology. Link

    • Key Finding: Validates NAG and KIM-1 as superior early markers compared to BUN/Cre

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sulfasymazine Sodium and Related Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of sulfasymazine sodium and other sulfonamide antibiotics. As a class of synthetic antimicrobial agents, sulfonamides require meticulous handling and disposal to mitigate risks to human health and the environment. This document is intended for researchers, scientists, and drug development professionals who handle these compounds in a laboratory setting. Our objective is to provide not just a set of instructions, but a foundational understanding of the principles behind these essential safety protocols, fostering a culture of safety and environmental stewardship.

The Critical Importance of Proper Sulfonamide Disposal

Sulfonamide antibiotics, including compounds like sulfasymazine sodium, sulfadiazine sodium, and sulfamethazine sodium, are potent pharmacologically active substances. Improper disposal, such as discharge into the sanitary sewer system, can have far-reaching consequences. These include the contamination of water supplies, potential harm to aquatic ecosystems, and the contribution to the development of antimicrobial resistance—a significant global health threat[1]. Therefore, a structured and compliant disposal process is not merely a regulatory hurdle but a critical scientific responsibility.

This material and its container must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) that govern the management of hazardous pharmaceutical waste[2]. A key provision is the prohibition of sewering (flushing or drain disposal) of hazardous waste pharmaceuticals, which applies to all healthcare and laboratory facilities[2].

Waste Characterization and Hazard Identification

Before disposal, it is imperative to characterize the waste. Sulfasymazine sodium, as a solid powder, is typically classified based on its potential hazards.

Key Hazards:

  • Acute Toxicity (Oral): Many sulfonamide sodium salts are harmful if swallowed.

  • Skin and Eye Irritation: These compounds can cause skin and serious eye irritation[3].

  • Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled[4].

While not always classified as environmentally hazardous for transport, the active pharmaceutical ingredient necessitates disposal as hazardous waste to prevent environmental release[5][3]. For instance, certain sulfonamide preparations, like Silver Sulfadiazine, are assigned the EPA waste code D011 due to their silver content[6]. Always consult the specific Safety Data Sheet (SDS) for the compound and local regulations for complete and accurate classification[7].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the identified hazards, the following minimum PPE must be worn when handling sulfasymazine sodium waste. The causality is clear: to prevent accidental exposure through ingestion, inhalation, or skin contact.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation or sensitization.
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities or spill cleanup.To protect the eyes from dust particles that can cause serious irritation.
Laboratory Coat Standard lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of dust formation and ventilation is inadequate.To prevent the inhalation of fine dust particles, which can cause respiratory irritation and potential allergic reactions. Engineering controls, such as a fume hood, are the preferred primary method of exposure control[8].

Step-by-Step Disposal Protocol for Sulfasymazine Sodium

The following protocol outlines a self-validating system for the disposal of sulfasymazine sodium. Each step is designed to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Do not mix sulfasymazine sodium waste with other waste streams. Keep it in its original container if possible, or in a clearly labeled, sealed container[8].

  • Collect all contaminated materials, including used PPE, weighing papers, and contaminated labware, in a designated hazardous waste container.

Step 2: Containerization and Labeling
  • Use a robust, leak-proof container that is compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("Sulfasymazine Sodium" or the specific sulfonamide), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

Step 3: Managing Spills

In the event of a spill, the priority is to contain the material and prevent it from entering drains or waterways[9].

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Wear the full complement of PPE as described in Section 3.0.

  • Containment: Use dry cleanup procedures. Avoid generating dust[8][9]. Gently cover the spill with an inert absorbent material.

  • Collection: Carefully sweep or vacuum the material into a designated hazardous waste container. If using a vacuum, it must be HEPA-filtered[9].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal
  • DO NOT dispose of sulfasymazine sodium down the drain[3][7].

  • DO NOT dispose of in regular trash.

  • The only acceptable method for final disposal is through a licensed and approved waste management company. This ensures the material is handled and treated in accordance with all local, regional, and national regulations[5].

  • One common method for the destruction of pharmaceutical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[8].

Below is a decision-making workflow for the proper disposal of sulfasymazine sodium.

G cluster_prep Preparation & Characterization cluster_collection Collection & Containment cluster_spill Spill Management cluster_disposal Final Disposal start Identify Sulfasymazine Sodium Waste consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds Step 1 ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->ppe Step 2 collect Collect Waste in a Designated, Compatible Container ppe->collect Step 3 label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards collect->label_waste Step 4 spill_check Is there a spill? label_waste->spill_check Step 5 spill_protocol Follow Spill Protocol: 1. Contain 2. Collect (Dry Method) 3. Decontaminate spill_check->spill_protocol Yes store Store Securely in Hazardous Waste Accumulation Area spill_check->store No spill_protocol->store contact_vendor Arrange Pickup with Licensed Hazardous Waste Vendor store->contact_vendor Step 6 end Waste Manifested & Transported for Incineration contact_vendor->end Step 7

Caption: Decision workflow for sulfasymazine sodium disposal.

Conclusion: Upholding Scientific Integrity and Safety

The proper disposal of sulfasymazine sodium is a fundamental aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from waste characterization and the use of appropriate PPE to the strict prohibition of sewer disposal and the engagement of certified waste management services—researchers can ensure they are protecting themselves, their colleagues, and the wider community. These protocols are designed to be a self-validating system, ensuring that every step reinforces safety and compliance.

References

  • SMZ-MED 454 (Sulfamethazine Sodium Powder) Safety Data Sheet. (2015, October 23). Bimeda. [Link]

  • Sulfadiazine Sodium. PubChem, National Institutes of Health. [Link]

  • Sulfamethazine Sodium. PubChem, National Institutes of Health. [Link]

  • Sulfasalazine. PubChem, National Institutes of Health. [Link]

  • Sulfamerazine Sodium. PubChem, National Institutes of Health. [Link]

  • Definition of sulfasalazine. NCI Drug Dictionary, National Cancer Institute. [Link]

  • Safety Data Sheet: Sulfadiazine sodium. Carl ROTH. [Link]

  • EPA Subpart P Regulations. HW Drugs. [Link]

  • Sulfasalazine. PubChem, National Institutes of Health. [Link]

  • Sulfadiazine sodium - HTPP Summary. U.S. Environmental Protection Agency. [Link]

  • SULFASALAZINE definition in American English. Collins Online Dictionary. [Link]

  • Safety Data Sheet: Sulfadiazine sodium. Carl ROTH. [Link]

  • Federal Register/Vol. 84, No. 36/Friday, February 22, 2019/Rules and Regulations. GovInfo. [Link]

  • Hazardous laboratory waste classification. Universitat de Barcelona. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Classification of Sulphonamides. Pharmacy 180. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Sulfasymazine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent chemical compounds like Sulfasymazine sodium demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in scientific principles to ensure your protection and the integrity of your work. The focus is on proactive containment and the correct use of Personal Protective Equipment (P.P.E.) as a critical line of defense.

Hazard Analysis: Understanding the "Why" Behind the "What"

Sulfasymazine sodium, a member of the sulfonamide class of antibiotics, is a potent compound that requires careful handling.[1] While essential for research, its powdered form presents specific occupational hazards. Understanding these risks is fundamental to appreciating the necessity of each piece of protective equipment. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3]

A Safety Data Sheet (SDS) for the closely related Sulfadiazine sodium classifies it as hazardous, highlighting several key risks.[4][5][6]

Hazard Category Description GHS Pictogram Implication for Handling
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5]Prevents accidental ingestion through hand-to-mouth contact.
Skin Irritation & Sensitization Causes skin irritation and may cause an allergic skin reaction upon contact.[4][5]Requires a robust barrier to prevent direct skin contact.
Serious Eye Irritation Causes serious eye irritation.[4][5]Mandates complete eye protection to shield against airborne particles.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]Necessitates handling in a controlled environment to prevent inhalation of aerosolized powder.

The Core Directive: Engineering Controls First, PPE Second

The most effective safety strategy relies on engineering controls to minimize exposure at the source.[7] PPE should be considered the final, essential barrier between you and the hazard.

  • Primary Engineering Control : All handling of Sulfasymazine sodium powder, especially weighing and transferring, must be performed within a certified chemical fume hood or a barrier isolator (glove box).[8][9] These systems are designed to operate under negative pressure, pulling airborne particles away from the operator.[8]

  • Secondary Measure : PPE is not optional; it is a mandatory secondary control measure to protect against exposure should primary containment fail.[9]

Essential PPE & Specifications

The following table outlines the minimum required PPE for handling Sulfasymazine sodium.

Equipment Specification Causality & Rationale
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin irritation and sensitization.[4] Nitrile is preferred for its chemical resistance and durability compared to latex.
Eye/Face Protection ANSI Z87.1-rated safety goggles or a face shield.[2]Protects against airborne particles causing serious eye irritation.[5] Goggles provide a full seal; a face shield may be used with safety glasses.
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when engineering controls are not sufficient or during spill cleanup to prevent inhalation and respiratory sensitization.[4]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is crucial for safety. This process ensures that protective measures are in place before, during, and after handling the compound.

G cluster_prep Preparation cluster_handling Execution cluster_post Conclusion prep_area 1. Prepare Workspace (Fume Hood) gather_ppe 2. Gather All PPE prep_area->gather_ppe don 3. Don PPE (Correct Sequence) gather_ppe->don handle 4. Handle Compound (Weighing, etc.) don->handle decon 5. Decontaminate Workspace handle->decon doff 6. Doff PPE (Correct Sequence) decon->doff dispose 7. Dispose Waste doff->dispose wash 8. Hand Hygiene dispose->wash

Caption: High-level workflow for safely handling Sulfasymazine sodium.

Experimental Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is one of the most critical procedures to prevent self-contamination.[10][11] The guiding principle is to protect your most vulnerable areas first when donning, and to remove the most contaminated items first when doffing.[11]

PPE_Sequence don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Over Cuffs) don3->don4 doff1 1. Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4

Caption: CDC-recommended sequence for donning and doffing PPE.[12]

Detailed Donning Steps:

  • Gown : Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten securely.[10]

  • Mask or Respirator : Secure ties or elastic bands. Fit the flexible band to your nose bridge to ensure a snug fit.[10]

  • Goggles or Face Shield : Place over face and eyes and adjust to fit.[10]

  • Gloves : Extend gloves to cover the wrist of the isolation gown.[10]

Detailed Doffing Steps (The Highest Risk Moment):

  • Gloves : The outside of the gloves is contaminated. Grasp the outside of one glove with the opposite gloved hand and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard.[12]

  • Gown : Unfasten ties. Pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard.[11]

  • Hand Hygiene : Perform hand hygiene immediately.

  • Goggles/Face Shield : The outside is contaminated. Remove by handling the head strap from behind your head.

  • Mask/Respirator : The front is contaminated. Grasp the bottom ties/elastics, then the top ones, and remove without touching the front. Discard.[10]

  • Final Hand Hygiene : Wash hands thoroughly with soap and water.

Spill and Disposal Plan

Spill Response:

  • Alert others in the area and restrict access.

  • Ensure you are wearing your full PPE, including a respirator.

  • For a dry powder spill, do NOT use a dry cloth or create dust. Gently cover with damp paper towels.

  • Use a chemical spill kit to absorb the material. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]

  • Decontaminate the area with an appropriate cleaning agent.

Disposal Plan:

All materials contaminated with Sulfasymazine sodium, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Segregation : Do not mix this waste with general lab trash.

  • Containerization : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Regulatory Compliance : Disposal must adhere to local, state, and federal regulations, such as those set by the EPA and OSHA.[13][14] Never dispose of Sulfasymazine sodium or other hazardous pharmaceutical waste down the drain.[15][16]

By integrating these principles of hazard awareness, engineering controls, and meticulous PPE protocols into your daily work, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • CDC Sequence for Donning and Doffing PPE. (2020). YouTube, uploaded by LSU NCBRT/ACE. Available at: [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. Available at: [Link]

  • Containment of High-Potency Products in a GMP Environment. (2010). BioProcess International. Available at: [Link]

  • The Correct Order for Putting on PPE: A Step-by-Step Guide to Gowning & Doffing. (2026). Angstrom Technologies. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Available at: [Link]

  • Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). Centers for Disease Control and Prevention. Available at: [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021). Freund-Vector Corporation. Available at: [Link]

  • Donn and Doff Your PPE Safely. (2020). Boston Medical Center. Available at: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Available at: [Link]

  • Sequence for donning personal protective equipment (PPE) = Secuencia para ponerse el equipo de protección personal (PPE). (2011). CDC Stacks. Available at: [Link]

  • Safety Data Sheet: Sulfadiazine sodium. (n.d.). Carl ROTH. Available at: [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Available at: [Link]

  • The OSHA Chemical Storage Requirements. (2022). Capital Resin Corporation. Available at: [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Available at: [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Site-Safety. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids. (2005). American Institute of Chemical Engineers. Available at: [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Available at: [Link]

  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health. Available at: [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services. Available at: [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.